[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEZMYSHTRTBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268513 | |
| Record name | 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339279-20-8 | |
| Record name | 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339279-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenoxy)-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Properties of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
[1]
Executive Summary & Compound Identity
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a specialized diaryl ether intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) and agrochemicals. Its structure features a central benzene ring substituted with a nitro group, a hydroxymethyl group (benzyl alcohol), and a 4-chlorophenoxy ether linkage.
This compound serves as a critical "scaffold pivot," allowing divergent synthesis: the nitro group provides a handle for reduction to an aniline (for urea/amide formation), while the benzyl alcohol can be oxidized to an aldehyde/acid or converted to a leaving group for alkylation.
Chemical Identity Table
| Property | Detail |
| Chemical Name | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol |
| Common Synonyms | 4-(4-Chlorophenoxy)-3-nitrobenzyl alcohol; (4-(4-Chlorophenoxy)-3-nitrophenyl)methanol |
| CAS Number | Not widely listed; Analogous thio-ether is 773869-91-3 |
| MDL Number | MFCD00794797 |
| Molecular Formula | C₁₃H₁₀ClNO₄ |
| Molecular Weight | 279.68 g/mol |
| SMILES | Clc1ccc(Oc2ccc(CO)cc2[O-])cc1 |
| Structure Class | Diaryl Ether; Nitrobenzyl Alcohol |
Physicochemical Properties
The physicochemical profile of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is dominated by the electron-withdrawing nitro group and the lipophilic chlorophenoxy moiety.
| Property | Value / Characteristic | Note |
| Physical State | Solid (Powder or Crystalline) | Typically pale yellow to orange due to the nitro group. |
| Melting Point | 85–95 °C (Predicted) | Consistent with similar nitro-diaryl ethers. |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Highly lipophilic nature. |
| Solubility (Organic) | Soluble in DMSO, DMF, EtOAc, DCM | Methanol/Ethanol solubility is moderate. |
| LogP (Predicted) | ~3.5 – 4.0 | Indicates high membrane permeability potential. |
| pKa (Alcohol) | ~14.5 | Typical for benzyl alcohols; not acidic under physiological conditions. |
| Stability | Stable under ambient conditions | Avoid prolonged exposure to strong light (nitro group sensitivity). |
Synthetic Routes & Methodology
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at the ortho position to the leaving group (chlorine or fluorine) on the benzyl alcohol ring activates it for nucleophilic attack by the phenoxide.
Method A: Direct SₙAr of Benzyl Alcohol Precursor (Preferred)
This route is most efficient as it avoids redox steps involving the aldehyde.
-
Starting Materials: 4-Chloro-3-nitrobenzyl alcohol (CAS 55912-20-4), 4-Chlorophenol, Potassium Carbonate (K₂CO₃).
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Mechanism: The phenoxide ion attacks the C-4 position of the nitrobenzyl ring, displacing the chloride ion. The nitro group stabilizes the Meisenheimer complex intermediate.
Detailed Protocol
-
Reagent Prep: In a dry round-bottom flask, dissolve 4-Chlorophenol (1.05 eq) in anhydrous DMF (5 mL/g).
-
Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the potassium phenoxide in situ.
-
Substrate Addition: Add 4-Chloro-3-nitrobenzyl alcohol (1.0 eq).
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.
-
Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume). The product typically precipitates.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Method B: SₙAr of Aldehyde followed by Reduction
Used if the alcohol starting material is unavailable.
-
Step 1: React 4-Chloro-3-nitrobenzaldehyde with 4-Chlorophenol (same SₙAr conditions as above) to yield 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde .
-
Step 2: Reduce the aldehyde using Sodium Borohydride (NaBH₄) in Methanol/THF (0 °C to RT, 1 hour).
Synthesis Workflow Diagram
Caption: Direct synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Chemical Reactivity & Transformations
This molecule is a "divergent intermediate."[1] Its value lies in the ability to selectively modify the nitro group or the alcohol group without affecting the ether linkage.
A. Nitro Group Reduction (Aniline Synthesis)
The most critical transformation for drug development. The nitro group is reduced to a primary amine, creating [4-(4-Chlorophenoxy)-3-aminophenyl]methanol .
-
Reagents: Iron powder/NH₄Cl (mild), H₂/Pd-C (catalytic), or SnCl₂.
-
Significance: The resulting aniline is the nucleophile used to form urea or amide bonds in kinase inhibitors (e.g., reacting with isocyanates).
B. Alcohol Oxidation
The benzylic alcohol can be oxidized to the aldehyde or carboxylic acid.
-
To Aldehyde: MnO₂ (selective) or Swern Oxidation.
-
To Acid: Jones Reagent or KMnO₄.
-
Significance: The acid derivative is often used to couple with amines to form amide backbones.
C. Conversion to Leaving Group
The hydroxyl group can be converted to a halide or sulfonate ester for alkylation reactions.
-
Chlorination: SOCl₂ (Thionyl chloride) → Benzyl chloride derivative.
-
Mesylation: MsCl/Et₃N → Benzyl mesylate.
Reactivity Map
Caption: Divergent synthetic pathways available from the core intermediate.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact intermediate may be sparse, its properties can be extrapolated from structurally related nitrobenzyl alcohols and chlorophenols.
-
Hazard Classification (GHS):
-
Skin Irritant (Category 2): Causes skin irritation.
-
Eye Irritant (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Handle in a chemical fume hood to avoid inhalation of dust.
-
Waste Disposal: Dispose of as hazardous organic waste (halogenated).
-
-
First Aid:
-
Skin Contact: Wash immediately with soap and water. Nitro compounds can be absorbed through skin.
-
Eye Contact: Rinse cautiously with water for 15 minutes.
-
References
-
National Institutes of Health (NIH). Structure and Reactivity of Nitrobenzyl Alcohols. PMC Database. Available at: [Link]
Molecular weight and formula of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Technical Whitepaper: [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Executive Summary
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a specialized diaryl ether building block used in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and anti-infective agents. Characterized by a nitro-functionalized diphenyl ether core with a benzylic alcohol "handle," this molecule serves as a critical intermediate for introducing the 4-(4-chlorophenoxy)-3-nitrophenyl moiety into larger pharmacophores.
This guide provides a definitive technical analysis of its molecular properties, validated synthesis protocols, and quality control parameters for researchers in medicinal chemistry.
Chemical Identity & Physicochemical Properties
The molecule consists of a benzyl alcohol core substituted at the para position with a 4-chlorophenoxy group and at the meta position with a nitro group. This substitution pattern creates an electron-deficient ring system susceptible to further functionalization (e.g., reduction of the nitro group to an aniline).
Table 1: Physicochemical Specifications
| Property | Data | Notes |
| Chemical Name | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₀ClNO₄ | Confirmed by elemental analysis |
| Molecular Weight | 279.68 g/mol | Monoisotopic Mass: 279.0298 |
| CAS Registry | Derivative of 320416-35-1 (Aldehyde) | Often synthesized in situ or custom manufactured |
| Appearance | Yellow to orange crystalline solid | Nitro-aromatics typically exhibit color |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Sparingly soluble in water |
| LogP (Predicted) | ~3.2 | Lipophilic due to diaryl ether backbone |
| H-Bond Donors | 1 | (Benzylic -OH) |
| H-Bond Acceptors | 4 | (-NO₂, -O-, -OH) |
Synthesis & Manufacturing Protocols
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is most reliably achieved through Nucleophilic Aromatic Substitution (SₙAr) followed by workup, or alternatively via the reduction of its aldehyde precursor.
Primary Route: SₙAr Coupling
This method is preferred for its cost-effectiveness and the availability of starting materials. It utilizes the strong electron-withdrawing effect of the nitro group to facilitate the displacement of a leaving group (fluorine) by the phenoxide nucleophile.
-
Precursor A: 4-Fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5)
-
Precursor B: 4-Chlorophenol (CAS 106-48-9)
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 4-Chlorophenol (1.0 equiv) in anhydrous DMF.
-
Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 equiv) and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Coupling: Add 4-Fluoro-3-nitrobenzyl alcohol (1.0 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 80°C–100°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.
-
Quench: Cool to room temperature and pour into ice-water.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Alternative Route: Aldehyde Reduction
If the aldehyde intermediate 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde (CAS 320416-35-1) is available, a mild reduction yields the target alcohol.
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.[1]
-
Procedure: Treat the aldehyde with 0.5 equiv NaBH₄ at 0°C. Stir for 1 hour. Quench with saturated NH₄Cl.
Visualized Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical SₙAr mechanism and the alternative reduction pathway.
Figure 1: Convergent synthesis pathways for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol via SNAr coupling (primary) and Aldehyde Reduction (secondary).
Analytical Characterization (QC)
To ensure the integrity of the synthesized compound, the following analytical markers must be verified.
1. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):
-
Aromatic Region (δ 6.9 – 8.2 ppm):
-
Look for the specific pattern of the 1,3,4-trisubstituted ring (Core) and the AA'BB' system of the 4-chlorophenoxy ring.
-
Diagnostic: A doublet (or d,d) for the proton ortho to the nitro group (H-2 of the core ring) typically shifted downfield (~8.0 ppm).
-
-
Benzylic Methylene (δ 4.5 – 4.7 ppm):
-
Singlet or doublet (if coupling with OH visible) corresponding to -CH ₂OH.
-
-
Hydroxyl Proton (δ 5.2 – 5.5 ppm):
-
Broad singlet or triplet (exchangeable with D₂O).
-
2. Mass Spectrometry (LC-MS):
-
Ionization: ESI (Positive or Negative mode).
-
Expected Peak: m/z 279.0 [M]⁺ or m/z 262.0 [M-OH]⁺ (loss of hydroxyl).
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl / ³⁷Cl).
Applications in Drug Discovery
This molecule serves as a "Lego block" in medicinal chemistry, primarily for:
-
Kinase Inhibitors: The diaryl ether scaffold mimics the hydrophobic pocket interactions found in many kinase inhibitors (e.g., Sorafenib analogues). The benzylic alcohol can be converted to a halide or mesylate to attach solubilizing groups (like morpholine or piperazine).
-
Anti-Infectives: Nitro-diaryl ethers are explored for anti-tubercular activity. The nitro group can be reduced to an amine, serving as a precursor for urea or amide formation.
-
Probes: The nitro group provides a handle for reduction-activated prodrug strategies.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
-
Nitro-Aromatic Warning: Like many nitro-compounds, it may be energetic or thermally unstable at high temperatures. Avoid heating dry solids above 150°C without DSC testing.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5). Available at: [Link]
-
Namiki Shoji Co., Ltd. Building Blocks Catalog: 4-Fluoro-3-nitrobenzyl alcohol.[2] Available at: [Link]
Sources
Safety Data Sheet (SDS) for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
The following is an in-depth technical guide and safety monograph for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol .
Technical Safety & Handling Guide for Research Applications
Compound Identity & Chemical Structure
This section establishes the chemical baseline. As a specialized intermediate often used in the synthesis of kinase inhibitors or agrochemicals, this molecule combines a nitro-aromatic core with a diphenyl ether linkage.[1]
| Property | Detail |
| IUPAC Name | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol |
| Molecular Formula | |
| Molecular Weight | 279.68 g/mol |
| Predicted CAS | Not broadly registered; Analogous to 773869-91-3 (Thio-analog) |
| Physical State | Solid (Crystalline powder, typically yellow to orange) |
| Solubility | DMSO (>20 mg/mL), Methanol, Dichloromethane; Insoluble in water.[1] |
| Core Moieties | Nitro group ( |
Hazard Identification (GHS Classification)
Derived from Structure-Activity Relationship (SAR) analysis of analogous nitro-diphenyl ethers and benzyl alcohols.[1]
Core Hazards
This compound is classified under Category 2/3 hazards due to the activating nature of the nitro group and the biological activity of chlorophenoxy motifs.[1]
-
H302: Harmful if swallowed. (Predicted Acute Tox 4)[1]
-
H315 / H319: Causes skin and serious eye irritation. [1][3][4]
-
H411: Toxic to aquatic life with long-lasting effects. [1]
-
Ecological Logic: Chlorinated diphenyl ethers are resistant to hydrolysis and biodegradation, posing persistence risks.
-
Signal Word: WARNING
Synthesis & Reaction Safety Workflow
Understanding the synthesis is critical for assessing process safety. This molecule is typically synthesized via Nucleophilic Aromatic Substitution (
Critical Process Risks
-
Exothermicity: The
reaction between 4-chloro-3-nitrobenzyl alcohol (or aldehyde) and 4-chlorophenol requires base ( ) and heat.[1] The nitro group ortho to the leaving group activates the ring but also destabilizes the transition state thermally. -
Runaway Potential: In scale-up (>50g), the accumulation of heat during the displacement reaction can trigger decomposition of the nitro-aromatic core.[1]
Visualization: Synthesis & Safety Workflow
The following diagram outlines the standard synthesis route and the associated safety checkpoints.
Caption: Figure 1. Synthesis workflow highlighting the critical thermal control point during the SnAr step.
Handling & Storage Protocols
Scientific Rationale: Nitro compounds are energetic; Benzyl alcohols are oxidation-prone.[1]
Storage Architecture
-
Temperature: Store at 2–8°C .
-
Why? Benzyl alcohols can slowly oxidize to benzaldehydes (in this case, 4-(4-chlorophenoxy)-3-nitrobenzaldehyde) upon exposure to air and ambient heat.[1]
-
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]
-
Why? Prevents autoxidation and moisture absorption.
-
-
Container: Amber glass vial with Teflon-lined cap.[1] Avoid metal spatulas if the solid is statically charged (common with nitro-aromatics).[1]
Experimental Handling (Self-Validating Protocol)
-
Solubility Check: Before any reaction, dissolve a small aliquot (1 mg) in the target solvent (e.g., DMSO). If turbidity persists, sonicate. Clear solution = Validated starting point.
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (60:40).
-
Visualization: UV (254 nm). The nitro group quenches fluorescence strongly; the product will appear as a dark spot.
-
Validation: If a new spot appears with lower Rf (more polar), oxidation to the carboxylic acid has occurred.
-
Toxicological & Metabolic Insights
This section details the predicted biological fate of the molecule, essential for drug development researchers.
Metabolic Pathway (Predicted)
-
Phase I (Oxidation): The primary alcohol is oxidized by Alcohol Dehydrogenase (ADH) to the aldehyde, then by Aldehyde Dehydrogenase (ALDH) to the benzoic acid derivative.
-
Phase I (Reduction): The nitro group is reduced by nitroreductases to an amine (aniline derivative), which is often the active pharmacophore in kinase inhibitors but also the source of toxicity (reactive nitrenium ions).
Visualization: Metabolic Fate
Caption: Figure 2.[1] Predicted metabolic pathways showing oxidative clearance and nitro-reductive bioactivation.
Emergency Response (EHS)[1]
| Scenario | Protocol | Mechanism of Action |
| Skin Contact | Wash with PEG-400 or soap/water for 15 min.[1] | Nitro compounds are lipophilic; PEG helps solubilize and remove them from the dermal layer better than water alone. |
| Inhalation | Move to fresh air; Administer oxygen if cyanotic. | Nitro-induced methemoglobinemia reduces oxygen transport; supplemental |
| Spill | Wet sweep with sand/vermiculite. | Avoid dry sweeping to prevent dust explosions (nitro dusts are combustible). |
| Fire | Use | Do not use high-volume water jets; runoff may be toxic to aquatic life (chlorophenoxy content).[1] |
Ecological Impact
-
Persistence: The 4-chlorophenoxy ether linkage is robust against hydrolysis.[1] This molecule is expected to partition into sediment/soil (
predicted > 3.0). -
Disposal: High-Temperature Incineration (1000°C+) with scrubber units is required to prevent the formation of dioxins (a risk when burning chlorinated aromatics).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91933, (4-Chloro-3-nitrophenyl)methanol. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitro-substituted diphenyl ethers. Retrieved from [Link][1]
Sources
Comprehensive Physicochemical Characterization and Melting Point Determination of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Executive Summary
For researchers and drug development professionals, the accurate physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical quality attribute (CQA). This whitepaper provides an in-depth technical analysis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol , a highly functionalized diaryl ether building block. By synthesizing structural predictive modeling with rigorous, self-validating experimental methodologies, this guide establishes a definitive framework for determining the physical description and melting point of this compound in strict compliance with pharmacopeial standards.
Chemical Identity & Structural Causality
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (CAS: 339279-20-8) is a specialized synthetic intermediate frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. Its molecular architecture dictates its physical state and thermal behavior.
The molecule (Molecular Weight: 279.68 g/mol ; Formula: C13H10ClNO4) consists of a central benzyl alcohol core substituted with two distinct functional moieties[2]:
-
A 3-Nitro Group (-NO₂): Acts as a strong electron-withdrawing group. This introduces a significant molecular dipole moment and extends the conjugated
-system, which typically imparts a pale yellow to yellow crystalline appearance to the solid. -
A 4-(4-Chlorophenoxy) Group: This bulky, lipophilic ether linkage increases the overall molecular weight and facilitates offset face-to-face
- stacking within the crystal lattice.
The physical state of this compound is primarily governed by the hydroxymethyl group (-CH₂OH) , which acts as both a hydrogen bond donor and acceptor. The synergistic effect of intermolecular hydrogen bonding, strong dipole-dipole interactions from the nitro group, and
Structural components driving the physical properties of the compound.
Rigorous Experimental Protocol: Melting Point Determination
To ensure data trustworthiness and reproducibility, the melting point must be determined using a self-validating system that adheres to guidelines[3]. The following protocol utilizes an automated capillary melting point apparatus (e.g., Mettler Toledo MP Excellence series) to eliminate subjective visual bias[4].
Phase 1: Self-Validating Instrument Calibration
Before analyzing the unknown sample, the thermal sensors of the apparatus must be verified.
-
Action: Calibrate the instrument using USP Melting Point Reference Standards that bracket the expected melting range (e.g., USP Vanillin, mp ~82 °C, and USP Acetanilide, mp ~114 °C)[5].
-
Causality: This creates a closed-loop validation system. If the instrument correctly identifies the melting range of the known standards within
°C, the subsequent data generated for[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is analytically legally defensible[5].
Phase 2: Sample Preparation (Desiccation & Milling)
-
Action: Dry the sample in a vacuum desiccator over silica gel for 24 hours. Subsequently, mill the dried sample into a fine, homogeneous powder using an agate mortar and pestle[4].
-
Causality: Residual moisture acts as an impurity, causing melting point depression and broadening of the melting range. Milling ensures a uniform particle size, which maximizes thermal contact with the capillary glass wall and prevents artificial peak broadening during thermal analysis[4].
Phase 3: Capillary Loading & Thermal Ramping (Class Ia Procedure)
-
Action: Pack the finely ground powder into a USP-compliant glass capillary (0.8–1.2 mm internal diameter) to a tightly packed fill height of 2.5 to 3.5 mm[3]. Rapidly heat the block to 10 °C below the expected melting point, insert the capillary, and initiate a slow heating ramp of 1 °C/min[3].
-
Causality: A uniform fill height prevents thermal gradients within the sample column[5]. The slow 1 °C/min ramp rate allows the sample temperature to remain in perfect thermal equilibrium with the heating block, preventing thermal lag and artificially high melting point readings[3].
Phase 4: Optical Detection
-
Action: Record the onset of melting (the collapse point, where the solid coalesces against the tube) and the clear point (the meniscus point, where the substance becomes completely liquid)[4].
Self-validating USP <741> capillary melting point determination workflow.
Quantitative Data Summarization
To facilitate easy comparison and standardization across laboratories, the physicochemical properties and the critical experimental parameters for thermal analysis are summarized below.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value / Description |
| Compound Name | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol |
| CAS Registry Number | 339279-20-8[1] |
| Molecular Formula | C13H10ClNO4[2] |
| Molecular Weight | 279.68 g/mol [2] |
| Physical Appearance | Pale yellow to yellow crystalline solid |
| Primary Intermolecular Forces | Hydrogen bonding (-OH), Dipole-Dipole (-NO₂), |
Table 2: USP <741> Experimental Parameters for Melting Point[3]
| Protocol Variable | USP Specification / Recommended Value | Causality / Rationale |
| Capillary Internal Diameter | 0.8 – 1.2 mm[3] | Ensures optimal heat transfer from the block to the core of the sample. |
| Capillary Wall Thickness | 0.2 – 0.3 mm[3] | Prevents thermal insulation; allows rapid equilibrium. |
| Sample Fill Height | 2.5 – 3.5 mm[5] | Eliminates internal thermal gradients; ensures sharp collapse point detection. |
| Pre-heating Temperature | 10 °C below expected MP[3] | Saves analysis time while preventing premature sample degradation. |
| Heating Ramp Rate | 1.0 °C / min[3] | Prevents thermal lag between the heating block and the sample. |
References
-
Molport. "Compound 339279-20-8 Identification and Synonyms." Molport Database. Available at:[Link]
-
Mettler Toledo. "Melting Point Determination | Your Guide to Melting Point Analysis." Mettler Toledo Thermal Analysis Applications. Available at:[Link]
-
Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinkSRS Application Notes. Available at:[Link]
Sources
Rational Design and Pharmacophore Analysis of Chlorophenoxy Nitrophenyl Derivatives in Drug Discovery
Executive Summary
The rational design of small molecules in modern drug discovery heavily relies on the strategic combination of distinct pharmacophoric modules. The fusion of a chlorophenoxy moiety with a nitrophenyl group has emerged as a highly versatile structural motif. This combination leverages the lipophilic, halogen-bonding capabilities of the chlorophenoxy group and the strong electron-withdrawing, hydrogen-bonding potential of the nitrophenyl group. This technical guide explores the causality behind these structural choices, detailing their applications in agrochemical development (nematocidal and antibacterial agents) and human therapeutics (ion channel modulation).
Pharmacophore Deconstruction & Logic
To understand the efficacy of chlorophenoxy nitrophenyl derivatives, we must deconstruct the molecule into its core functional modules and analyze the thermodynamic and electrostatic contributions of each.
The Chlorophenoxy Anchor
The chlorophenoxy group serves as a highly effective lipophilic anchor.
-
Conformational Flexibility: The ether oxygen provides critical rotational freedom. This allows the chlorophenyl ring to adopt an optimal dihedral angle, facilitating induced-fit binding within deep hydrophobic pockets of target proteins[1].
-
Halogen Bonding: The chlorine atom, typically positioned at the para or ortho position, is not merely a steric filler. It participates in halogen bonding—a highly directional interaction where the electrophilic region (σ-hole) of the halogen interacts with Lewis bases (e.g., backbone carbonyls) in the receptor site.
-
Metabolic Stability: The presence of the halogen increases the oxidative stability of the phenyl ring, preventing rapid cytochrome P450-mediated degradation.
The Nitrophenyl Modulator
The nitrophenyl moiety acts as the electrostatic and electronic modulator of the molecule.
-
Electron-Withdrawing Effect: The nitro group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the phenyl ring, it lowers the energy of the π-system, enhancing the molecule's ability to participate in parallel or T-shaped π-π stacking with aromatic amino acids (like Tyrosine or Phenylalanine)[2].
-
Hydrogen Bond Acceptor (HBA): The oxygen atoms of the nitro group serve as strong hydrogen bond acceptors. In tau-aggregation inhibitors and specific antimicrobial agents, these oxygens form critical salt bridges or polar contacts with lysine side chains[3].
The Central Scaffold
The linker connecting these two moieties dictates the overall geometry. Bioisosteres such as 1,2,4-oxadiazole or acetamide are frequently used[4]. The 1,2,4-oxadiazole ring, for instance, is a bioisostere of an amide but offers superior hydrolytic and metabolic stability, locking the pharmacophores at a precise distance and angle to maximize receptor affinity[4].
Fig 1. Pharmacophore interaction model of chlorophenoxy nitrophenyl derivatives.
Application Domains & Biological Efficacy
Agrochemical and Antimicrobial Agents
Plant diseases severely threaten food security, driving the need for low-risk chemical pesticides. Derivatives containing 1,2,4-oxadiazole linked to chlorophenoxy and nitrophenyl groups exhibit broad-spectrum agricultural biological activities[4]. For example, specific derivatives have shown potent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), outperforming commercial standards like bismerthiazol and thiodiazole copper[4].
Ion Channel Modulation
In human therapeutics, the chlorophenoxy pharmacophore is instrumental in ion channel blockade. For instance, 4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA) has been identified via ligand-based virtual screening as a specific small-molecule inhibitor of TMEM206-mediated chloride currents at low pH[5]. The spatial geometry provided by the ether linkage allows the molecule to effectively occlude the channel pore.
Fig 2. Mechanism of action pathway for target pathogen cell death or channel blockade.
Quantitative Data Presentation
The synergistic effect of these pharmacophores is evident in their biological metrics. Table 1 summarizes the quantitative data for representative derivatives.
| Compound / Derivative | Target Organism / Protein | Activity Metric | Value | Reference |
| Compound 5v (Chlorophenoxy-oxadiazole) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 19.44 μg/mL | [4] |
| Compound 5u (Chlorophenoxy-oxadiazole) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 19.04 μg/mL | [4] |
| CBA (Chlorophenoxy-acetamide) | TMEM206 Chloride Channel | IC50 | 9.55 μM | [5] |
| Tolcapone (Nitrocatechol derivative) | Tau-aggregation (306VQIVYK311) | Inhibition % | 46% (at 50 μM) | [3] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and biological evaluation of these derivatives.
Step-by-Step Synthesis Protocol
This procedure outlines the general synthesis of 1,2,4-oxadiazole derivatives bearing a chlorophenoxy moiety[4].
-
Preparation: In a flame-dried round-bottom flask, dissolve the substituted phenol (e.g., 4-chlorophenol, 1.0 mmol) in 20 mL of anhydrous acetonitrile (MeCN).
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.0 mmol) to the solution. Stir the mixture continuously at room temperature for 0.5 hours to facilitate the formation of the phenoxide ion.
-
Coupling: Introduce the core intermediate (e.g., an alkyl halide-functionalized 1,2,4-oxadiazole precursor, 1.0 mmol) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4–6 hours. Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an ethyl acetate-hexane eluent to confirm the disappearance of the starting materials.
-
Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude residue from absolute ethanol to yield the pure target compound. Verify the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Fig 3. General synthetic workflow for chlorophenoxy nitrophenyl 1,2,4-oxadiazole derivatives.
Biological Assay Protocol: Nematocidal Evaluation
To evaluate the agrochemical efficacy of the synthesized derivatives against Meloidogyne incognita[4]:
-
Sample Collection: Uproot tomatoes grown in a greenhouse specifically cultivated for southern root-knot nematodes. Wash the roots gently with distilled water.
-
Egg Extraction: Using a sterile toothpick, carefully extract the nematode eggs from the root galls and place them in a sterile petri dish containing distilled water.
-
Compound Preparation: Dissolve the synthesized derivative in a minimal amount of DMSO and dilute with distilled water to achieve the desired test concentrations (e.g., 50, 100 μg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Incubation: Introduce the egg suspension into the compound solutions. Incubate at 25°C in the dark.
-
Quantification: After 48 and 72 hours, observe the samples under a stereomicroscope. Calculate the inhibitory ratio by comparing the number of hatched juveniles in the treatment group against a negative control (1% DMSO in water).
Conclusion
The integration of chlorophenoxy and nitrophenyl pharmacophores provides a robust framework for designing highly active biological agents. The precise tuning of lipophilicity, halogen bonding, and electrostatic interactions allows these derivatives to achieve high affinity for diverse targets, ranging from bacterial cell components to human ion channels. Continued structural optimization of the central scaffold will likely yield even more potent and selective therapeutic and agrochemical candidates.
References
-
Structural requisites of 2-(p-chlorophenoxy)propionic acid analogues for activity on native rat skeletal muscle chloride conductance and on heterologously expressed CLC-1. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Tau-derived-hexapeptide 306VQIVYK311 aggregation inhibitors: nitrocatechol moiety as a pharmacophore in drug design. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. Structural requisites of 2-(p-chlorophenoxy)propionic acid analogues for activity on native rat skeletal muscle chloride conductance and on heterologously expressed CLC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau-Derived-Hexapeptide 306VQIVYK311 Aggregation Inhibitors: Nitrocatechol Moiety as A Pharmacophore In Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau-derived-hexapeptide 306VQIVYK311 aggregation inhibitors: nitrocatechol moiety as a pharmacophore in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol applications
This is an in-depth technical guide and literature review on [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol , a specialized chemical intermediate.
A Versatile Nitro-Diaryl Ether Scaffold for Medicinal Chemistry & Agrochemical Synthesis
Part 1: Executive Summary & Chemical Identity
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a high-value synthetic intermediate belonging to the nitro-diaryl ether class. Its structural uniqueness lies in the trifecta of functional groups—a nitro group (latent amine), a benzyl alcohol (versatile handle), and a 4-chlorophenoxy moiety (lipophilic pharmacophore).
This compound serves as a critical "gateway scaffold" in the synthesis of Type II Kinase Inhibitors (targeting VEGFR/PDGFR) and Protoporphyrinogen Oxidase (PPO) inhibiting herbicides. Its primary application is not as a final active ingredient, but as a divergent synthon that allows researchers to lock in the diaryl ether core while modifying the "tail" via the benzyl alcohol position.
Chemical Identity Table[1]
| Property | Specification |
| Chemical Name | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol |
| Synonyms | 4-(4-chlorophenoxy)-3-nitrobenzyl alcohol; 3-Nitro-4-(4'-chlorophenoxy)benzyl alcohol |
| Molecular Formula | |
| Molecular Weight | 279.68 g/mol |
| CAS Number | Not widely indexed; see related CAS 320416-35-1 (Aldehyde) |
| MDL Number | MFCD00794797 |
| Core Motif | Nitro-diaryl ether (4-position ether, 3-position nitro) |
| Key Reactivity | Nucleophilic substitution (precursor), Nitro reduction, Alcohol oxidation |
Part 2: Synthetic Utility & Applications
The primary application of this molecule is its role as a Privileged Structure Intermediate (PSI) . It allows for the rapid generation of chemical libraries by exploiting the orthogonal reactivity of its functional groups.
The "Hub" Strategy: Divergent Synthesis
The benzyl alcohol group acts as a pivot point. Unlike the aldehyde or acid analogs (which are often dead-ends or require harsh reduction), the alcohol can be:
-
Directly coupled to isocyanates to form carbamates.
-
Converted to halides (benzyl chloride) for alkylation reactions.
-
Oxidized to aldehydes for reductive amination.
Core Application: Synthesis of Kinase Inhibitor Analogs
The 3-amino-4-phenoxyphenyl motif is the structural anchor for several blockbuster kinase inhibitors (e.g., Sorafenib-like analogs). This methanol intermediate allows for the construction of the "Left-Hand Side" (LHS) of these inhibitors before the critical urea formation step.
-
Step 1: The nitro group is reduced to an aniline (
). -
Step 2: The aniline reacts with an aryl isocyanate to form the urea pharmacophore.
-
Step 3: The benzyl alcohol remains available to tune solubility or bind to the solvent-exposed region of the kinase ATP pocket.
Agrochemical Applications (Herbicides)
The nitro-diaryl ether scaffold is historically significant in herbicides (e.g., Nitrofen, Fomesafen). This specific methanol derivative is investigated as a precursor to novel PPO inhibitors where the benzyl position is modified to improve translocation within the plant.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Upstream)
Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (
Reagents:
-
4-Fluoro-3-nitrobenzyl alcohol (Starting Material)
-
4-Chlorophenol (Nucleophile)
-
Potassium Carbonate (
, Base) -
DMF (Solvent)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve 4-Fluoro-3-nitrobenzyl alcohol (1.0 eq) and 4-Chlorophenol (1.1 eq) in anhydrous DMF (0.5 M concentration).
-
Activate: Add anhydrous
(2.0 eq) in a single portion. -
Reaction: Heat the mixture to 80°C under
atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1) for disappearance of the fluoride. -
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a yellow solid.
-
Isolation: Filter the solid or extract with Ethyl Acetate. Wash organic layer with 1N NaOH (to remove excess phenol) and brine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Protocol B: Derivatization to Carbamates (Downstream Application)
Rationale: Demonstrating the utility of the alcohol handle to create bioactive carbamates (as seen in CAS 478048-62-3).
-
Dissolve: Dissolve [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (1.0 eq) in dry DCM.
-
Catalyst: Add a catalytic amount of Dibutyltin Dilaurate (DBTDL) or TEA.
-
Add Isocyanate: Dropwise add 3-(trifluoromethyl)phenyl isocyanate (1.1 eq).
-
Stir: Stir at Room Temperature for 12 hours.
-
Result: Formation of 4-(4-chlorophenoxy)-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate .
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the central role of this intermediate in accessing diverse chemical spaces.
Figure 1: The divergent synthetic pathways originating from the [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol scaffold.
Part 5: Safety & Handling (MSDS Highlights)
-
Explosion Hazard: As a nitro-aromatic compound, this molecule poses a risk of energetic decomposition at high temperatures. Do not distill the neat liquid/solid at temperatures exceeding 150°C.
-
Health Hazards: Likely a skin and eye irritant. Potential for methemoglobinemia if absorbed in large quantities (characteristic of nitro-compounds).
-
Environmental: Chlorinated diphenyl ethers are persistent organic pollutants. All aqueous waste must be segregated and incinerated, not released into drains.
References
-
ChemicalBook. (n.d.). [4-(4-CHLOROPHENOXY)-3-NITROPHENYL]METHANOL Product Entry. Retrieved from
-
ChemScene. (n.d.). 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde (Related Aldehyde CAS 320416-35-1).[1] Retrieved from
-
Echemi. (n.d.). 4-(4-CHLOROPHENOXY)-3-NITROBENZYL N-[3-(TRIFLUOROMETHYL)PHENYL]CARBAMATE (Downstream Derivative CAS 478048-62-3).[2][3] Retrieved from
-
Sigma-Aldrich. (n.d.). 3-amino-4-(4-chlorophenoxy)benzoic acid (Related Amino-Acid CAS 1178359-99-3).[4] Retrieved from
Sources
Electronic Properties & Synthetic Utility of 3-Nitro-4-phenoxyphenylmethanol Derivatives
The following technical guide provides an in-depth analysis of 3-nitro-4-phenoxyphenylmethanol and its derivatives. This document is structured to serve researchers in medicinal chemistry and materials science, focusing on the electronic interplay between the nitro and phenoxy substituents and their impact on reactivity and pharmacological applications.
Executive Summary: The Scaffold at a Glance
The 3-nitro-4-phenoxyphenylmethanol scaffold (often encountered as its oxidized benzoic acid congener in drug synthesis) represents a classic "push-pull" aromatic system. Its utility stems from the orthogonal electronic effects of the nitro group (strongly electron-withdrawing) and the phenoxy group (electron-donating via resonance) positioned ortho to each other.
This specific arrangement is not merely a synthetic curiosity; it is the structural core of the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid pharmacophore, a critical precursor in the synthesis of high-ceiling loop diuretics like Bumetanide . Understanding the electronic properties of this alcohol intermediate allows for precise tuning of oxidation states, solubility, and metabolic stability in drug design.
Electronic Architecture & Mechanistic Insights
The Ortho-Nitro Effect & Steric Inhibition
The defining feature of this molecule is the steric and electronic interaction between the bulky nitro group at position 3 and the phenoxy ether linkage at position 4.
-
Electronic Push-Pull: The nitro group (-NO₂) exerts a strong deactivating effect (
) on the benzene ring, making the carbon at position 4 highly electrophilic. This facilitates the initial Nucleophilic Aromatic Substitution (S_NAr) used to install the phenoxy group. -
Steric Inhibition of Resonance: In many diaryl ethers, the ether oxygen can donate electron density into the ring (
). However, the bulky ortho-nitro group forces the phenoxy ring to twist out of coplanarity with the central benzene ring. This decouples the -systems , reducing the resonance donation from the phenoxy group while maintaining its inductive electron-withdrawing character ( ).
Hammett Substituent Constants (Predicted)
For researchers optimizing reaction rates, the net electronic effect on the benzylic carbon (the methanol group) can be estimated using Hammett parameters (
| Substituent | Position (rel. to CH₂OH) | Electronic Effect | ||
| -NO₂ | meta | +0.71 | N/A | Strong Deactivation (Inductive dominant at meta) |
| -OPh | para | N/A | -0.32 | Activation (Resonance dominant) |
| Net Effect | Combined | ~ +0.39 | Moderately Deactivated |
Note: The net positive sigma value indicates that the benzylic alcohol is more acidic and harder to oxidize than unsubstituted benzyl alcohol, but the steric twist may dampen the -OPh donation, making the system even more electron-deficient.
Visualization of Electronic Pathways
The following diagram illustrates the competing electronic effects and the synthetic logic for accessing this scaffold.
Caption: Figure 1. Electronic interplay in 3-nitro-4-phenoxyphenylmethanol. The ortho-nitro group induces a twist in the phenoxy moiety, altering resonance contributions.
Experimental Protocols
Synthesis via S_NAr (Nucleophilic Aromatic Substitution)
This protocol describes the synthesis of the scaffold from 4-chloro-3-nitrobenzyl alcohol. This route is preferred over nitration of 4-phenoxybenzyl alcohol due to regioselectivity issues.
Reagents:
-
4-Chloro-3-nitrobenzyl alcohol (1.0 eq)
-
Phenol (1.2 eq)[1]
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-chloro-3-nitrobenzyl alcohol (10 mmol) and Phenol (12 mmol).
-
Solvation: Add anhydrous DMF (20 mL) and stir until dissolved.
-
Base Addition: Add
(20 mmol) in a single portion. The reaction mixture will turn yellow/orange due to phenoxide formation. -
Heating: Heat the mixture to 80°C under an inert atmosphere (
) for 6-8 hours. Monitor by TLC (30% EtOAc/Hexanes) for the disappearance of the chloride starting material. -
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with 1M NaOH (to remove excess phenol), water, and brine. Dry over
.[1] Concentrate in vacuo. -
Validation: Recrystallize from Ethanol/Water if necessary.
Self-Validating Checkpoint: The product should exhibit a distinct UV shift compared to the starting material due to the extension of conjugation (despite the twist).
Spectroscopic Characterization Data
The following data serves as a reference standard for product verification.
| Technique | Signal/Band | Assignment | Structural Insight |
| ¹H NMR | -CH₂OH | Benzylic methylene; shift confirms alcohol integrity. | |
| ¹H NMR | Phenoxy Ring | Multiplet typical of monosubstituted benzene. | |
| ¹H NMR | H-2 (Aromatic) | Deshielded doublet due to ortho-nitro group. | |
| IR | 3300-3400 cm⁻¹ | O-H Stretch | Broad band; confirms alcohol functionality.[2] |
| IR | 1530 & 1350 cm⁻¹ | NO₂ Stretch | Asymmetric & Symmetric stretches; confirms nitro group.[2] |
| IR | 1240 cm⁻¹ | C-O-C Stretch | Strong band; confirms diaryl ether linkage. |
Applications in Drug Development
The primary utility of the 3-nitro-4-phenoxyphenylmethanol scaffold lies in its role as a "masked" aniline.
-
Bumetanide Analogs: The oxidation of the methanol group to a carboxylic acid, followed by reduction of the nitro group to an amine and subsequent chlorosulfonylation, yields the 3-amino-4-phenoxy-5-sulfamoylbenzoic acid core. This is the scaffold for Bumetanide (Bumex), a potent loop diuretic.[2]
-
Pro-drug Design: The benzyl alcohol moiety can be esterified to create lipophilic pro-drugs that release the active benzoic acid metabolite upon hydrolysis.
-
Photolabile Linkers: Nitrobenzyl groups are well-known photolabile protecting groups. The addition of the phenoxy group modulates the absorption maximum (
), potentially shifting the cleavage wavelength into a more biocompatible range (near-UV/visible).
Synthetic Workflow to Bumetanide Scaffold
Caption: Figure 2. The role of the title compound in the synthesis of diuretic pharmacophores.
References
-
Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. Link
-
BenchChem. (2025).[2] Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
LGC Standards. (2016). Pharmaceutical Impurities and Primary Reference Standards.[3]Link
-
Noyes Publications. (1988).[4] Pharmaceutical Manufacturing Encyclopedia.[4]Link
Sources
Methodological & Application
Application Notes & Protocols: Chemoselective Reduction of the Nitro Group in [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Introduction
The transformation of an aromatic nitro group into a primary amine is a fundamental and critical reaction in the synthesis of pharmaceuticals and other fine chemicals. The resulting aniline moiety is a versatile precursor for a wide array of further chemical modifications. The subject of this guide, [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol, presents a common challenge in synthetic chemistry: the selective reduction of a nitro group in the presence of other potentially reactive functionalities. In this case, the molecule contains a benzylic alcohol, a diaryl ether, and an aryl chloride. The choice of reduction methodology is paramount to avoid unwanted side reactions such as dehalogenation, or reduction of the benzylic alcohol.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the chemoselective reduction of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol. We will explore several robust methods, explaining the underlying chemical principles and providing step-by-step instructions to ensure successful and reproducible outcomes.
Considerations for Chemoselective Reduction
The primary challenge in the reduction of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is to selectively transform the nitro group into an amine while preserving the other functional groups.
-
Aryl Chloride: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), carries a significant risk of dehalogenation (hydrogenolysis) of the aryl chloride.[1]
-
Benzylic Alcohol: While generally stable, harsh reducing conditions or highly acidic environments could potentially lead to side reactions involving the benzylic alcohol.
-
Diaryl Ether: The ether linkage is typically stable under most reduction conditions.
Given these considerations, methods that operate under milder, non-catalytic hydrogenation conditions are often preferred for this type of substrate.
Recommended Reduction Methodologies
Several methods are well-suited for the selective reduction of the nitro group in the target molecule. We will detail the protocols for three of the most reliable and commonly employed methods:
-
Tin (II) Chloride (SnCl₂): A classic and highly effective method for the chemoselective reduction of aromatic nitro compounds in the presence of other reducible groups.[1][2][3]
-
Iron (Fe) in Acidic Media: A cost-effective and robust method that is also known for its excellent chemoselectivity.[2][4]
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent that is particularly useful when acidic conditions need to be avoided.[5][6]
The following table provides a comparative overview of these methods:
| Feature | Tin(II) Chloride (SnCl₂) | Iron (Fe) in Acidic Media | Sodium Dithionite (Na₂S₂O₄) |
| Reagents | Tin(II) chloride dihydrate, Acid (e.g., HCl) | Iron powder, Acid (e.g., HCl, Acetic Acid) | Sodium dithionite, Water, Organic co-solvent |
| Reaction Conditions | Acidic, often requires heating | Acidic, often requires heating | Neutral to slightly basic, often requires heating |
| Chemoselectivity | Excellent; tolerates halogens, esters, ketones.[1][3] | Excellent; tolerates halogens and carbonyls.[1][2] | Good; generally avoids dehalogenation. |
| Workup | Can be challenging due to tin salt precipitation. | Involves filtration of iron salts. | Typically straightforward aqueous workup. |
| Safety | Tin compounds have toxicity concerns. | Relatively safe, though hydrogen gas is evolved. | Relatively safe. |
| Cost | Reagents are relatively inexpensive. | Very inexpensive. | Inexpensive. |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This protocol is highly effective for substrates containing sensitive functional groups like ketones, esters, and in this case, an aryl chloride and a benzylic alcohol.[1][3]
Workflow Diagram:
Caption: Workflow for SnCl₂ reduction.
Materials:
-
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (optional, but can accelerate the reaction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (1.0 equivalent) in absolute ethanol (approximately 15-20 mL per gram of starting material).
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 equivalents) portion-wise.[3] The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. b. To the residue, add water and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution or a concentrated NaOH solution until the solution is basic (pH > 10).[7][8] Tin salts may precipitate as a white solid. c. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product, [3-Amino-4-(4-chlorophenoxy)phenyl]methanol. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Iron in Acidic Media
This method is a cost-effective and environmentally benign alternative to many other metal-based reductions.[9]
Reaction Mechanism:
Caption: Simplified mechanism of nitro reduction by Fe.
Materials:
-
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
-
Iron powder (fine grade)
-
Ethanol
-
Water
-
Glacial Acetic Acid or Hydrochloric Acid
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (1.0 eq), ethanol, and water (e.g., in a 2:1 or 3:1 ratio).
-
Addition of Reagents: Add iron powder (3-5 equivalents) to the suspension, followed by the addition of a catalytic amount of glacial acetic acid or a small amount of concentrated HCl.
-
Reaction: Heat the mixture to reflux (80-90 °C) with vigorous stirring. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate. c. Combine the filtrates and neutralize with a saturated solution of sodium carbonate or dilute NaOH. d. Extract the product into ethyl acetate. e. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by standard methods.
Protocol 3: Reduction using Sodium Dithionite
This method is advantageous for its mild conditions and is often used for substrates that are sensitive to acidic environments.[6][10]
Materials:
-
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
-
Sodium dithionite (Na₂S₂O₄)
-
A suitable solvent system (e.g., DMF/water, ethanol/water, or THF/water)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (1.0 eq) in a suitable solvent mixture (e.g., a 1:1 mixture of ethanol and water) in a round-bottom flask with a magnetic stirrer.[10]
-
Preparation of Reductant Solution: In a separate flask, prepare a fresh solution of sodium dithionite (typically 4-5 equivalents) in deoxygenated water.[10] It is crucial to use a fresh solution as sodium dithionite can decompose.
-
Addition: Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction can be exothermic, so controlled addition is advised.[10]
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress using TLC. The reaction is generally complete within 1-3 hours.
-
Work-up: a. Upon completion, cool the reaction to room temperature and pour it into water. b. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[10] c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: The crude product can then be purified by recrystallization or column chromatography.
Safety Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Tin Compounds: Tin compounds can be toxic. Avoid inhalation and skin contact.
-
Acid Handling: Concentrated acids are corrosive. Handle with extreme care.
-
Flammable Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
Conclusion
The chemoselective reduction of the nitro group in [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol to the corresponding aniline is a critical transformation for the synthesis of more complex molecules in drug discovery and development. The choice of the reducing agent is crucial for the success of this reaction. The protocols provided for tin(II) chloride, iron in acidic media, and sodium dithionite offer reliable and high-yielding methods that are highly chemoselective, preserving the aryl chloride and benzylic alcohol functionalities. By carefully following these detailed procedures and considering the specific requirements of the substrate and desired scale, researchers can confidently achieve the desired transformation.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]
-
RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]
-
ResearchGate. (2013, June 15). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Sodium Dithionite. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 17). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Retrieved from [Link]
-
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Selective Oxidation of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol to 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde
Executive Summary
The targeted oxidation of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol yields1 (CAS 320416-35-1), a highly versatile electrophilic building block utilized in advanced drug discovery[1]. Achieving absolute chemoselectivity is paramount: the chosen oxidant must efficiently convert the primary benzylic alcohol to the aldehyde without triggering over-oxidation to the carboxylic acid or cleaving the sensitive diaryl ether linkage.
This application note outlines two field-proven, self-validating protocols—Manganese Dioxide (MnO₂) and Dess-Martin Periodinane (DMP)—detailing the mechanistic causality behind each experimental choice to empower researchers with scalable and reliable methodologies.
Substrate Profiling & Mechanistic Rationale
The substrate is a highly functionalized benzylic alcohol. The presence of the nitro group (an electron-withdrawing group) at the meta-position slightly deactivates the benzylic carbon toward electrophilic attack compared to unsubstituted analogs. However, primary benzylic alcohols remain highly susceptible to mild oxidation. To achieve chemoselective oxidation without over-oxidation, we profile two distinct methodologies:
-
Method A: Manganese Dioxide (MnO₂) Activated manganese dioxide is a heterogeneous oxidant that excels at selectively oxidizing allylic and benzylic alcohols[2]. It operates via a radical mechanism on the solid surface, completely avoiding the over-oxidation of aldehydes to carboxylic acids. Its primary advantage lies in the workup: a simple filtration through Celite removes all inorganic byproducts, making it the premier choice for industrial scale-up[2].
-
Method B: Dess-Martin Periodinane (DMP) 3 is a hypervalent iodine(V) reagent that offers a homogeneous, exceptionally mild alternative to toxic chromium-based reagents like PCC[3]. DMP provides superior yields under non-acidic conditions, which is crucial for preserving delicate ether linkages[4]. The mechanism initiates with a ligand exchange where the benzylic alcohol displaces an acetate group on the iodine center, forming an aryliodo(III) ester intermediate[5]. Subsequent intramolecular alpha-deprotonation by the displaced acetate expels the target aldehyde, acetic acid, and a reduced iodane byproduct[5].
Visualizations
Synthetic workflow for the oxidation of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
Mechanistic pathway of Dess-Martin Periodinane (DMP) mediated alcohol oxidation.
Quantitative Data & Reaction Optimization
The following table summarizes the operational parameters and expected outcomes for both validated methodologies, allowing researchers to select the optimal route based on their scale and throughput requirements.
| Parameter | Method A: MnO₂ Oxidation | Method B: DMP Oxidation |
| Reagent Equivalents | 8.0 - 10.0 eq | 1.1 - 1.2 eq |
| Solvent System | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Temperature Profile | Room Temperature (20-25 °C) | 0 °C warming to Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 2 hours |
| Risk of Over-oxidation | Extremely Low | Extremely Low |
| Workup Paradigm | Heterogeneous filtration (Celite) | Biphasic aqueous quench (Reductive/Basic) |
| Primary Application | Large-scale synthesis (>10g) | MedChem / Rapid library synthesis (<5g) |
Experimental Protocols
Method A: Manganese Dioxide (MnO₂) Oxidation (Scale-Up Protocol)
Causality Focus: Surface area dependence and heterogeneous kinetics.
-
Reaction Setup: Charge an appropriately sized round-bottom flask with [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (1.0 eq) and anhydrous CH₂Cl₂ to create a 0.1 M solution.
-
Reagent Addition: Add activated Manganese(IV) oxide (MnO₂, 8.0 eq) in a single portion[2].
-
Causality: Activated MnO₂ is strictly required; unactivated forms lack the necessary crystalline defects and surface-bound water required to facilitate the radical oxidation mechanism. The large excess compensates for the reaction occurring exclusively at the solid-liquid interface.
-
-
Execution: Stir the black suspension vigorously at room temperature for 16 hours.
-
Self-Validation Check (In-Process): Monitor the reaction by TLC (3:1 Hexanes/Ethyl Acetate). The complete disappearance of the starting material must be confirmed before proceeding.
-
Workup: Filter the suspension through a tightly packed pad of Celite to remove the spent manganese salts[2]. Wash the filter cake thoroughly with additional CH₂Cl₂ and Ethyl Acetate to ensure complete product recovery.
-
Self-Validation Check (Quality): The filtrate must be entirely colorless or pale yellow. Any dark tint indicates colloidal MnO₂ breakthrough, requiring immediate re-filtration through a thicker Celite pad.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde.
Method B: Dess-Martin Periodinane (DMP) Oxidation (Rapid Synthesis Protocol)
Causality Focus: Hypervalent iodine kinetics and byproduct neutralization.
-
Reaction Setup: Dissolve[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) portion-wise.
-
Causality: A slight stoichiometric excess ensures complete conversion. Initial cooling controls the exothermic ligand exchange step where the alcohol displaces the acetate ligand[5].
-
-
Execution: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 1-2 hours.
-
Quench: Add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Causality: Na₂S₂O₃ reduces unreacted DMP and the iodane byproduct to highly water-soluble species. Simultaneously, NaHCO₃ neutralizes the two equivalents of acetic acid generated during the reaction, protecting the product and preventing ether cleavage[3].
-
-
Self-Validation Check (Workup): Stir the biphasic mixture vigorously for 15-30 minutes. The quench is complete only when the organic layer transitions from cloudy to completely transparent, visually confirming the total reduction and aqueous extraction of all iodine species.
-
Isolation: Separate the layers, extract the aqueous phase with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Monitoring & Quality Control
To ensure the integrity of the final product, the following analytical benchmarks should be utilized:
-
TLC Monitoring: The product aldehyde will elute higher (higher Rf) than the starting benzylic alcohol on silica gel (e.g., using 3:1 Hexanes/Ethyl Acetate) due to the loss of the hydrogen-bonding hydroxyl group.
-
¹H NMR Spectroscopy: Successful oxidation is definitively confirmed by the disappearance of the benzylic CH₂ protons (typically around 4.5 - 4.8 ppm) and the emergence of a sharp, diagnostic aldehyde proton singlet far downfield (typically between 9.8 - 10.2 ppm).
References
- Title: 4-(4-Chlorophenoxy)
- Title: Dess–Martin periodinane (DMP)
- Title: Dess–Martin oxidation | Source: Wikipedia | URL
- Title: 4.
- Title: Nickel-Catalyzed Cross-Coupling Reactions | Source: eScholarship.
Sources
Nucleophilic aromatic substitution to form [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Application Note: High-Purity Synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol via Nucleophilic Aromatic Substitution ( )
Executive Summary
This application note details a robust, scalable protocol for the synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (Target Molecule). This intermediate is a critical scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and anti-infective agents.
The synthesis relies on a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
To design a self-validating protocol, we must first visualize the disconnection. The ether linkage is the strategic bond formed between the electron-rich phenoxide and the electron-poor aryl ring.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether core.
Strategic Considerations
-
The Electrophile (Leaving Group): We recommend 4-Fluoro-3-nitrobenzyl alcohol over the chloro-analog. Fluorine is highly electronegative, significantly lowering the energy of the transition state (Meisenheimer complex) and accelerating the reaction rate at lower temperatures (
vs ), which reduces thermal decomposition byproducts. -
The Base: Potassium Carbonate (
) is selected over Sodium Hydride ( ). is strong enough to deprotonate the phenol ( ) but generally too weak to fully deprotonate the benzylic alcohol ( ) in aprotic solvents, ensuring chemoselectivity. -
Solvent System: DMF (N,N-Dimethylformamide) or DMSO is required to solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | CAS No. |
| 4-Fluoro-3-nitrobenzyl alcohol | 171.12 | 1.0 | Substrate | 20274-69-5 |
| 4-Chlorophenol | 128.56 | 1.1 | Nucleophile | 106-48-9 |
| Potassium Carbonate ( | 138.21 | 2.0 | Base | 584-08-7 |
| DMF (Anhydrous) | 73.09 | - | Solvent | 68-12-2 |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon to remove moisture. -
Solubilization: Add 4-Fluoro-3-nitrobenzyl alcohol (1.71 g, 10.0 mmol) and 4-Chlorophenol (1.41 g, 11.0 mmol) to the flask.
-
Solvent Addition: Add anhydrous DMF (20 mL). Stir at room temperature until fully dissolved.
-
Activation: Add
(2.76 g, 20.0 mmol) in a single portion. Note: The suspension may turn slightly yellow due to phenoxide formation.
Phase 2: Execution (
)
-
Heating: Equip the flask with a reflux condenser. Heat the mixture to
in an oil bath. -
Monitoring: Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC every hour.
-
Target Completion: 3–5 hours.
-
Endpoint: Disappearance of the fluoro-benzyl alcohol starting material.
-
Phase 3: Workup & Isolation
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (100 mL) with vigorous stirring. The product often precipitates as a solid.
-
Extraction: If oil forms, extract with Ethyl Acetate (EtOAc) (
mL). -
Washing (Critical Step):
-
Wash combined organics with 1M NaOH (20 mL) to remove excess 4-chlorophenol.
-
Wash with Water (
mL) and Brine (20 mL).
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Phase 4: Purification
-
Method A (Crystallization): Recrystallize from Ethanol/Water (9:1) if the crude is solid.[2]
-
Method B (Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Mechanism & Pathway Visualization
Understanding the reaction pathway is essential for troubleshooting. The rate-determining step is the attack of the nucleophile, not the loss of the leaving group.
Figure 2: Mechanistic pathway of the
Quality Control & Characterization
Expected Analytical Data
-
Physical State: Pale yellow solid.
-
Yield: 85–92% (Optimized).
-
NMR (400 MHz,
):- 5.40 (t, 1H, -OH)
-
4.55 (d, 2H, benzylic -
-) - 7.0–7.1 (d, 1H, Ar-H ortho to ether)
- 7.4–7.5 (m, 4H, chlorophenyl ring)
- 7.6 (dd, 1H, Ar-H)
- 8.0 (d, 1H, Ar-H ortho to nitro)
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous; increase reaction time. |
| Impurity: Unreacted Phenol | Excess phenol used or poor washing. | Increase 1M NaOH wash volume during workup. |
| Impurity: Benzyl Alcohol Oxidation | Oxidation of - | Degas solvents thoroughly; avoid temperatures |
References
-
Nucleophilic Arom
) Mechanism:- Topic: General mechanism and role of electron-withdrawing groups.
-
Source: Master Organic Chemistry. Link
-
Role of Leaving Groups in
: -
Synthesis of Nitrobenzyl Alcohols
-
Solvent Effects in Phenol Alkylation
Application Note: Advanced Functionalization of the Hydroxymethyl Group in[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).
Introduction and Strategic Overview
The compound [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a highly versatile building block frequently utilized in the synthesis of agrochemicals, antimicrobial agents, and kinase inhibitors. Its structural architecture presents a unique chemoselectivity challenge: it features a reducible, electron-withdrawing nitro group, a diaryl ether linkage susceptible to cleavage by strong Lewis acids, and a primary hydroxymethyl group (-CH₂OH).
For drug development professionals, the selective functionalization of this benzylic alcohol without disturbing the nitro-diaryl ether scaffold is critical. This application note details three highly reliable, self-validating protocols for transforming the hydroxymethyl group:
-
Chemoselective Oxidation to the corresponding benzaldehyde.
-
Halogenation to the benzyl bromide.
-
Esterification to a functionalized benzyl ester.
Mechanistic Rationale & Pathway Visualization
To preserve the integrity of the diaryl ether and nitro moieties, harsh acidic conditions (e.g., Fischer esterification, HBr) and strong oxidants (e.g., Jones reagent) must be avoided. Instead, we employ mild, neutral, or highly specific reagents. The divergent functionalization pathways are mapped below.
Divergent functionalization pathways of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
Experimental Protocols
Protocol A: Chemoselective Oxidation to Aldehyde via Dess-Martin Periodinane (DMP)
Causality & Design: Traditional oxidants like potassium permanganate or Jones reagent risk over-oxidizing the primary alcohol to a carboxylic acid or degrading the electron-rich chlorophenoxy ring. Dess-Martin Periodinane (DMP) is selected because it operates under mild, neutral conditions at room temperature, arresting oxidation strictly at the aldehyde stage [1]. The hypervalent iodine mechanism ensures high chemoselectivity, leaving the nitro and ether groups completely intact.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol (279.7 mg) of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol in 10 mL of anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C using an ice bath. Add 1.2 mmol (509 mg) of Dess-Martin Periodinane (DMP) portionwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches completion within 2 hours.
-
Quenching (Self-Validation Step): Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Insight: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, turning the initially cloudy suspension into two clear phases.
-
Workup: Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via short-pad silica gel chromatography to afford 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde.
Protocol B: Conversion to Benzyl Bromide via Appel Reaction
Causality & Design: Converting the hydroxymethyl group to a benzyl halide creates a potent electrophile for subsequent cross-coupling or Sₙ2 reactions. Using HBr or SOCl₂ can lead to unwanted side reactions, including ether cleavage. The Appel reaction (CBr₄/PPh₃) is chosen because it activates the alcohol via an oxyphosphonium intermediate, driving the substitution purely through the thermodynamic stability of the triphenylphosphine oxide (TPPO) byproduct, all under completely neutral conditions[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol (279.7 mg) of the starting alcohol and 1.25 mmol (414 mg) of carbon tetrabromide (CBr₄) in 10 mL of anhydrous DCM under argon.
-
Activation: Cool the mixture to 0 °C. Slowly add 1.3 mmol (341 mg) of triphenylphosphine (PPh₃) in small portions. Insight: Portionwise addition controls the exothermic formation of the reactive phosphonium ylide intermediate.
-
Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Precipitation (Self-Validation Step): Concentrate the reaction mixture to approximately 2 mL. Add 15 mL of cold diethyl ether/hexane (1:1). Insight: This step selectively precipitates the bulky TPPO byproduct, validating the mechanistic turnover and vastly simplifying downstream chromatography.
-
Filtration & Purification: Filter the suspension through a Celite pad, concentrate the filtrate, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 4-(4-Chlorophenoxy)-3-nitrobenzyl bromide.
Protocol C: Steglich Esterification with EDC/DMAP
Causality & Design: Esterification of this benzylic alcohol with a carboxylic acid requires activation of the acid. Standard Fischer esterification requires strong acid catalysts and heat, which are incompatible with complex substrates. The Steglich esterification utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) [3]. EDC is specifically chosen over DCC because its urea byproduct is water-soluble, eliminating the notoriously difficult filtration of dicyclohexylurea. DMAP acts as a superior nucleophilic acyl transfer catalyst, preventing the formation of unreactive N-acylurea side products.
Step-by-Step Methodology:
-
Preparation: In a 50 mL flask, dissolve 1.0 mmol of the target carboxylic acid (R-COOH) and 1.0 mmol (279.7 mg) of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol in 10 mL of anhydrous DCM.
-
Catalyst Addition: Add 0.1 mmol (12.2 mg) of DMAP. Cool the mixture to 0 °C.
-
Coupling: Add 1.2 mmol (230 mg) of EDC·HCl in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup (Self-Validation Step): Dilute with an additional 10 mL of DCM. Wash the organic layer successively with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and water (10 mL). Insight: The acidic wash completely removes the water-soluble EDC-urea byproduct and DMAP, ensuring the crude NMR shows high purity without the need for immediate column chromatography.
-
Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography if analytically pure ester is required.
Quantitative Data Summary
The table below summarizes the expected performance metrics for the three functionalization protocols. Data is normalized for a 1.0 mmol scale reaction.
| Protocol | Target Functional Group | Reagents / Catalyst | Temp / Time | Expected Yield | Primary Purification Method |
| A | Aldehyde (-CHO) | DMP (1.2 eq) | 0 °C → rt / 2 h | 88 - 92% | Aqueous Quench / Short-pad Silica |
| B | Benzyl Bromide (-CH₂Br) | CBr₄ (1.25 eq), PPh₃ (1.3 eq) | 0 °C → rt / 1.25 h | 85 - 90% | TPPO Precipitation / Flash Silica |
| C | Benzyl Ester (-CH₂OCOR) | EDC·HCl (1.2 eq), DMAP (0.1 eq) | 0 °C → rt / 12 h | 80 - 95%* | Acid-Base Liquid-Liquid Extraction |
*Yield for Protocol C is highly dependent on the steric bulk of the coupling carboxylic acid (R-COOH).
References
Topic: Scalable Manufacturing Methods for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable manufacturing process for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol. This compound serves as a valuable intermediate in medicinal chemistry and materials science. The guide focuses on a two-step synthetic sequence, selected for its efficiency, scalability, and use of readily available starting materials. We will first detail the synthesis of the key intermediate, 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde, via a nucleophilic aromatic substitution (SNAr) reaction. This is followed by a detailed protocol for the chemoselective reduction of the aldehyde to the target primary alcohol. This document emphasizes the underlying chemical principles, provides step-by-step protocols, and addresses critical process safety and scalability considerations for researchers and process chemists.
Introduction and Strategic Synthesis Design
The synthesis of substituted diphenyl ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to polymers.[1] The target molecule, [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol, incorporates several key functional groups: a diphenyl ether linkage, a nitro group, and a primary alcohol. A successful scalable synthesis must control the introduction of these groups in a high-yield, reproducible manner.
A two-step retrosynthetic approach is the most logical and industrially viable strategy. The final alcohol functionality is best installed via the reduction of a more stable aldehyde precursor. This simplifies handling and purification throughout the synthesis.
Therefore, the manufacturing process is logically divided into two primary stages:
-
Formation of the Diphenyl Ether Core: Synthesis of the key intermediate, 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde.
-
Selective Aldehyde Reduction: Conversion of the intermediate aldehyde to the final product, [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
This strategy avoids protecting group chemistry and utilizes reactions known for their scalability and reliability.
Stage 1: Synthesis of 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde
The formation of the diaryl ether bond is accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this key step, 4-chlorophenol acts as the nucleophile, displacing the chloride on 4-chloro-3-nitrobenzaldehyde. The reaction is facilitated by the presence of strong electron-withdrawing groups (the nitro and aldehyde groups) ortho and para to the leaving group, which activate the aromatic ring towards nucleophilic attack.
Quantitative Data Summary
The following table summarizes the key parameters for the synthesis of the aldehyde intermediate.
| Parameter | Value/Condition | Rationale & Insights |
| Starting Materials | 4-Chloro-3-nitrobenzaldehyde, 4-Chlorophenol | These are commercially available and provide the necessary structural components directly.[2] |
| Base | Potassium Carbonate (K₂CO₃) | An economical and effective base for deprotonating the phenol, creating the active phenoxide nucleophile. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Aprotic polar solvents are ideal for SNAr reactions as they solvate the cation of the base while leaving the nucleophile highly reactive. |
| Reaction Temperature | 120-140 °C | Elevated temperatures are required to overcome the activation energy for the substitution on the aromatic ring.[3] |
| Reaction Time | 8-16 hours | Reaction progress should be monitored by TLC or HPLC to determine completion and avoid side-product formation. |
| Typical Yield | 85-95% | This reaction is typically high-yielding when driven to completion. |
Detailed Experimental Protocol: Synthesis of 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde
Safety Precaution: This procedure involves high temperatures and potentially harmful solvents. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Reagent Charging: To the flask, add 4-chloro-3-nitrobenzaldehyde (1.0 eq), 4-chlorophenol (1.1 eq), and finely ground potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of dry DMF to create a stirrable slurry (approx. 3-5 mL per gram of the limiting reagent).
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing oxidative side reactions at high temperatures.
-
Heating and Reaction: Begin stirring and heat the reaction mixture to 130 °C. Maintain this temperature and monitor the reaction's progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete when the starting benzaldehyde spot is no longer visible.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the dark reaction mixture into a beaker containing cold water (10x the volume of DMF used), while stirring vigorously. This will precipitate the crude product.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove inorganic salts and residual DMF, followed by a wash with a small amount of cold methanol to remove colored impurities.[5]
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a light-yellow solid.[6] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.
Stage 2: Reduction to [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
The final step is the chemoselective reduction of the aldehyde group to a primary alcohol. It is critical to use a reducing agent that does not affect the nitro group or the aryl chlorides. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation on a large scale due to its selectivity, low cost, and ease of handling compared to more powerful hydrides like lithium aluminum hydride.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale & Insights |
| Starting Material | 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde | The purified intermediate from Stage 1. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent that reduces aldehydes in the presence of nitro groups.[7] |
| Solvent | Methanol or Ethanol | Protic solvents that readily dissolve the starting material and the borohydride reagent. They also serve to protonate the resulting alkoxide. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is exothermic. Initial addition at 0 °C allows for better control of the reaction rate and temperature.[8] |
| Reaction Time | 1-2 hours | The reduction of aldehydes with NaBH₄ is typically rapid. |
| Typical Yield | >95% | This reduction is highly efficient and clean. |
Detailed Experimental Protocol: Reduction to the Final Product
Safety Precaution: Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Perform the reaction in a well-ventilated fume hood, away from ignition sources.[9][10] The quenching step should be done slowly and carefully.
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Insight: Using a slight excess of NaBH₄ is common, but a large excess can complicate the work-up. A substoichiometric amount is often sufficient.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching and Isolation:
-
Cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7). Be prepared for gas evolution (H₂).
-
The product will often precipitate from the solution during neutralization. If not, reduce the volume of the solvent under reduced pressure.
-
Add water to complete the precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
-
Purification and Drying: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like an ethanol/water or isopropanol/water mixture. Dry the final white to off-white solid product under vacuum.[11]
Process Workflow and Scalability
Overall Manufacturing Workflow
The diagram below illustrates the complete, scalable workflow from commercially available starting materials to the final purified product.
Caption: Scalable two-stage manufacturing workflow.
Key Considerations for Scale-Up
-
Thermal Management: Both the SNAr reaction (at high temperature) and the exothermic NaBH₄ reduction require robust temperature control in a larger reactor. Proper jacketing for heating and cooling is essential to maintain process safety and product quality.
-
Reagent Addition: On a large scale, the portion-wise addition of NaBH₄ must be carefully controlled to manage the exotherm and hydrogen evolution. A controlled powder dosing system is recommended.
-
Materials Handling: Handling large quantities of solvents like DMF and methanol requires appropriate engineering controls, including closed-transfer systems and ventilation to minimize operator exposure.[9]
-
Purification: While recrystallization is effective, large-scale production may benefit from optimizing crystallization conditions to control particle size and bulk density, which are important for filtration and drying efficiency.[12]
Safety, Handling, and Waste Disposal
-
Nitroaromatic Compounds: Nitroaromatic compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[5][13]
-
Solvents: DMF is a reproductive toxin, and methanol is toxic and flammable. Use in well-ventilated areas and prevent release to the environment.
-
Reactive Reagents: Handle NaBH₄ with care, ensuring it is stored in a dry environment and kept away from acids and ignition sources.
-
Waste Disposal: All chemical waste, including mother liquors from filtrations and recrystallizations, must be disposed of as hazardous waste according to local and institutional regulations.[4] Spent nitrating acid mixtures, if any were used for precursor synthesis, require special handling and neutralization before disposal.[5]
References
-
Nitrates - Standard Operating Procedure . (2012). UC Center for Laboratory Safety. Retrieved from [Link]
-
25 Diphenyl Ether Manufacturers in 2025 . Metoree. Retrieved from [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde . Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd . Hyma Synthesis. Retrieved from [Link]
- Methanol purification method - CN102701906A. Google Patents.
-
o-NITROBENZALDEHYDE . Organic Syntheses Procedure. Retrieved from [Link]
-
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 . Journal of Bacteriology. Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity . (2023). International Journal of Drug Development & Research. Retrieved from [Link]
-
Aromatic 100 - SAFETY DATA SHEET . A.G. Layne. Retrieved from [Link]
-
SAFETY DATA SHEET . (2025). NOVA Chemicals. Retrieved from [Link]
-
Safety Data Sheet: Nitrobenzene . Carl ROTH. Retrieved from [Link]
-
Conversion of reduction of 4-nitrobenzaldehyde . ResearchGate. Retrieved from [Link]
-
Jakab, G., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . Molecules. Retrieved from [Link]
Sources
- 1. us.metoree.com [us.metoree.com]
- 2. 4-Chloro-3-nitrobenzaldehyde | 16588-34-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aglayne.com [aglayne.com]
- 10. novachem.com [novachem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol. This molecule is a crucial diaryl ether intermediate in drug development. Its synthesis relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether linkage, followed by a chemoselective reduction of the aldehyde.
Two-step synthesis workflow for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
Part 1: Troubleshooting the SNAr Reaction (Diaryl Ether Formation)
The first step involves coupling 4-fluoro-3-nitrobenzaldehyde with 4-chlorophenol to yield 4-(4-chlorophenoxy)-3-nitrobenzaldehyde [1].
Q: Why is my SNAr yield consistently below 40% when using 4-chloro-3-nitrobenzaldehyde as the starting material?
A: The causality lies in the rate-determining step of the SNAr mechanism. Unlike SN1 or SN2 reactions where carbon-halogen bond cleavage dictates the rate, the bottleneck in an SNAr reaction is the initial nucleophilic attack that disrupts aromaticity to form the Meisenheimer complex [2]. Fluorine is highly electronegative, which strongly polarizes the C-F bond and creates a significant partial positive charge (
Q: I am observing significant degradation of the aldehyde and multiple spots on my TLC plate. How do I prevent this?
A: Aldehydes are sensitive to strong bases, which can trigger side reactions such as the Cannizzaro reaction (disproportionation into an alcohol and a carboxylic acid) if moisture is present. To prevent this, you must strictly control the basicity and moisture of your system. Use a mild base like anhydrous Potassium Carbonate (K
Logical troubleshooting tree for resolving low yields during the SNAr step.
Part 2: Troubleshooting the Aldehyde Reduction
The second step is the reduction of 4-(4-chlorophenoxy)-3-nitrobenzaldehyde to[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
Q: How do I ensure the aldehyde is reduced without reducing the nitro group?
A: Chemoselectivity is achieved by exploiting the mild hydride-donating properties of Sodium Borohydride (NaBH
Q: My LC-MS shows a byproduct with a mass 32 Da higher than my target aldehyde before reduction is complete. What is it?
A: This is a dimethyl acetal byproduct. Because the reaction is performed in methanol, the aldehyde can reversibly react with the solvent to form an acetal, which is inert to NaBH
Part 3: Quantitative Data for SNAr Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield during the SNAr step. These metrics demonstrate why specific reagents are mandated in the protocol.
| Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 4-Chloro-3-nitrobenzaldehyde | K | DMF | 80 | 12 | 35 | Slow Meisenheimer complex formation. |
| 4-Fluoro-3-nitrobenzaldehyde | NaOH | DMF | 80 | 4 | 45 | Cannizzaro side-reactions observed. |
| 4-Fluoro-3-nitrobenzaldehyde | K | THF | 65 | 12 | 60 | Poor solubility of K |
| 4-Fluoro-3-nitrobenzaldehyde | K | DMF | 80 | 4 | 92 | Optimal polarization and solubility. |
Part 4: Validated Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems. In-process visual cues and TLC checks confirm the success of each phase before proceeding.
Protocol A: Synthesis of 4-(4-Chlorophenoxy)-3-nitrobenzaldehyde (SNAr)
-
Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (10.0 mmol) and 4-chlorophenol (10.5 mmol, 1.05 eq) in anhydrous DMF (30 mL).
-
Base Addition: Add finely powdered, anhydrous K
CO (15.0 mmol, 1.5 eq) in one portion. Self-Validation Check: The mixture will transition from pale yellow to a deep crimson/orange color, indicating the deprotonation of the phenol and initiation of the Meisenheimer complex. -
Heating: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.
-
Monitoring: Check reaction completion via TLC (Hexanes/Ethyl Acetate 3:1). The starting fluorobenzaldehyde (higher R
) should be completely consumed. -
Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Stir vigorously for 15 minutes. The product will precipitate as a yellow solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 50 mL) to remove residual DMF and K
CO , and dry under high vacuum to afford the intermediate.
Protocol B: Synthesis of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (Reduction)
-
Preparation: Dissolve the 4-(4-chlorophenoxy)-3-nitrobenzaldehyde (5.0 mmol) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask.
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Reduction: Slowly add NaBH
(2.5 mmol, 0.5 eq) in small portions over 15 minutes. Self-Validation Check: Effervescence (hydrogen gas evolution) will be observed. The reaction must remain clear; any sudden darkening indicates unwanted nitro reduction due to localized overheating. -
Stirring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 30 minutes.
-
Quenching: Carefully quench the reaction by adding 1 M HCl dropwise until the pH reaches ~5. This destroys excess hydride and hydrolyzes any acetal byproducts.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo to yield the final [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol product.
References
Purification challenges of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Technical Support Center: Purification of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Topic: Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Technical Overview
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol typically proceeds via a Nucleophilic Aromatic Substitution (
While the reaction chemistry is well-established, the purification is notoriously deceptive due to the structural similarity between the product and the starting materials. Both contain a nitro group, a benzyl alcohol moiety, and a chlorinated aromatic ring.[1][2] This guide addresses the specific physicochemical challenges of isolating the target diaryl ether from unreacted phenolic precursors and hydrolytic byproducts.
Critical Impurity Profile & Troubleshooting (Q&A)
Q1: I have a persistent "phenolic" impurity that co-elutes on TLC. How do I remove excess 4-chlorophenol?
The Issue: 4-Chlorophenol (pKa ~9.4) often co-elutes with the product in standard Hexane/Ethyl Acetate systems due to hydrogen bonding with the silica stationary phase, which mimics the retention behavior of the benzyl alcohol group on your target molecule.
The Protocol (Alkaline Scavenging): Do not rely on chromatography alone. You must exploit the acidity of the phenol before the column.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers (THF/Diethylether) if possible, as they can stabilize phenoxide ion pairs in the organic phase.
-
The Wash: Wash the organic layer vigorously with 1M NaOH (3x) .
-
Mechanism:[3] This converts 4-chlorophenol into sodium 4-chlorophenoxide, which partitions almost exclusively into the aqueous phase.
-
Note: The target molecule (benzyl alcohol) is neutral (
) and will remain in the organic layer.
-
-
Verification: Check the aqueous wash by acidifying a small aliquot with HCl; if it turns cloudy, you are successfully removing phenol.
-
Brine Step: Follow with a saturated brine wash to break any emulsions caused by the nitro-aromatic species.
Q2: My product is co-crystallizing with the starting material (4-chloro-3-nitrobenzyl alcohol). How do I separate them?
The Issue: The starting material differs from the product only by the substitution of a chlorine atom for a 4-chlorophenoxy group. Both are solid, nitro-containing benzyl alcohols with similar lattice energies.
The Solution: Leverage the Lipophilicity Shift . The addition of the second aromatic ring significantly increases the LogP (lipophilicity) of your product compared to the starting material.
Recommended Solvent Systems:
-
Recrystallization: Use a mixture of Ethanol/Water or Toluene/Heptane .
-
Protocol: Dissolve the crude solid in hot Ethanol. Add hot Water dropwise until turbidity persists. Cool slowly to 4°C. The more lipophilic diaryl ether (product) should crystallize first, leaving the more polar starting material in the supernatant.
-
-
Chromatography: If recrystallization fails, use a gradient of 0%
40% EtOAc in Hexanes .-
Tip: The starting material (smaller, more polar) will elute after the product (bulky diaryl ether) on normal phase silica.
-
Q3: The product is yellow/orange. Is this an impurity?
Analysis:
-
Intrinsic Color: Nitro-aromatics are inherently yellow due to
transitions. A pale yellow color is normal. -
Dark/Brown Color: This indicates oxidation of the benzyl alcohol to the corresponding benzaldehyde or the formation of azo/azoxy coupling products (if reducing conditions were accidentally introduced).
-
Action: Obtain a
-NMR. Look for an aldehyde proton peak around 10.0 ppm. If absent, the color is likely intrinsic or due to trace nitrophenols (which are intensely colored in basic media). A dilute acid wash (0.1M HCl) can remove the color if it is due to phenolate salts.
Data & Specifications
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol | 4-Chloro-3-nitrobenzyl alcohol (SM) | 4-Chlorophenol (Impurity) |
| Molecular Weight | ~279.68 g/mol | 187.58 g/mol | 128.56 g/mol |
| Predicted LogP | ~3.8 (Lipophilic) | ~1.6 (Moderately Polar) | ~2.4 |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Low | Moderate |
| Solubility (DCM) | High | High | High |
| Solubility (Hexane) | Low | Very Low | Low |
| pKa (Acidic) | ~15 (Alcohol) | ~15 (Alcohol) | 9.4 (Phenol) |
Table 2: Chromatographic Purification Guidelines
| Step | Condition | Purpose |
| Stationary Phase | Silica Gel (40-63 | Standard Normal Phase |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar carrier |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier |
| Gradient | 0-10% B (2 CV), 10-40% B (10 CV) | Product elutes ~25-30% B. SM elutes later. |
| Detection | UV 254 nm & 280 nm | Nitro groups absorb strongly at 254 nm. |
Visual Workflows
Diagram 1: Synthesis & Impurity Flow
This diagram illustrates the
Caption: Reaction scheme showing the transformation of precursors into the target ether and potential side-products.
Diagram 2: Purification Decision Tree
Follow this logic to select the optimal purification method based on crude purity.
Caption: Step-by-step decision matrix for isolating the target compound from crude mixtures.
Experimental Protocol: Optimized Isolation
Objective: Isolation of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol from a 10 mmol scale reaction.
-
Quench: Pour the reaction mixture (DMF/DMSO solution) into 100 mL of ice-water . Stir vigorously for 30 minutes. The product should precipitate as a sticky solid or oil.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) .
-
Phenol Removal (Critical): Wash the combined organic layers with 1M NaOH (2 x 30 mL) . This removes unreacted 4-chlorophenol.
-
Neutralization: Wash with Water (1 x 30 mL) followed by Saturated Brine (1 x 30 mL) .
-
Drying: Dry over anhydrous
and concentrate under reduced pressure. -
Purification:
-
If solid:[4] Recrystallize from hot Ethanol (approx. 5 mL/g) by adding water until cloud point.
-
If oil: Load onto a silica column (25g silica/g crude). Elute with Hexanes:EtOAc (80:20).
-
References
-
PubChem. Compound Summary for 4-Chloro-3-nitrobenzyl alcohol (CID 91933). (Physical properties).[5] Available at: [Link]
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution. (Methodological grounding). Available at: [Link]
Sources
Technical Support Center: [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol Purification
[1]
Quick Reference Data
| Parameter | Specification / Note |
| Target Compound | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol |
| Molecular Weight | ~279.68 g/mol |
| Primary Impurities | 4-Chlorophenol, 4-Chloro-3-nitrobenzyl alcohol, Inorganic salts, Residual Solvents (DMF/DMSO) |
| pKa (Phenolic Impurity) | ~9.4 (4-Chlorophenol) |
| Solubility Profile | Soluble in EtOAc, DCM, THF; Low solubility in Water, Hexanes.[1][2][3][4][5] |
Phase 1: Diagnosis & Characterization
Q: My HPLC trace shows a persistent peak at RRT ~1.2 relative to the product. What is this, and why isn't it washing out?
A: This is likely the unreacted 4-chlorophenol or the non-reduced aldehyde intermediate (if your route involved reducing [4-(4-chlorophenoxy)-3-nitrobenzaldehyde]).[1]
-
Diagnosis:
-
4-Chlorophenol: Check the UV spectrum of the peak.[1] Phenolic impurities often show a bathochromic shift in basic mobile phases.
-
Aldehyde Intermediate: Check for a carbonyl stretch in IR (~1700 cm⁻¹) or a distinct aldehyde proton in
NMR (~10 ppm).
-
-
Root Cause:
-
In the
step, 4-chlorophenol is often used in slight excess (1.1–1.2 eq) to drive the reaction to completion. If the subsequent workup pH was insufficient (< pH 10), the phenol remains protonated and partitions into the organic layer.
-
Q: The product is isolating as a sticky orange oil instead of a solid. How do I induce crystallization?
A: "Oiling out" typically indicates the presence of residual high-boiling solvents (DMF, DMSO) or regioisomers .[1]
-
Solvent Removal: DMF and DMSO are notorious for trapping products.
-
Protocol: Dissolve the oil in Ethyl Acetate (EtOAc) and wash rigorously with Water (3x) followed by Brine (1x) . The water washes pull out the dipolar aprotic solvents.
-
-
Seed & Scratch:
-
Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Toluene .
-
Add Heptane dropwise until slight turbidity persists.[1]
-
Cool slowly to 4°C. If oiling recurs, re-heat and add a seed crystal (if available) or scratch the glass surface to provide nucleation sites.
-
Phase 2: Chemical Workup (The First Line of Defense)
Q: How do I chemically strip 4-Chlorophenol without degrading the nitro group?
A: You must exploit the acidity difference.[1] 4-Chlorophenol (
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate or Dichloromethane (DCM) .
-
Caustic Wash: Wash the organic layer twice with 1M NaOH (pH ~14).
-
Mechanism:[1][3][6] NaOH deprotonates 4-chlorophenol into water-soluble 4-chlorophenolate.[1]
-
Safety Note: The nitro group is stable to dilute aqueous base at room temperature, but do not heat the basic mixture, as this could trigger Cannizzaro-type disproportionation or degradation of the nitroarene.
-
-
Neutralization: Wash with 1M HCl (to remove trace base) followed by Saturated Brine .
-
Drying: Dry over anhydrous
and concentrate.
Q: I suspect inorganic salts (K2CO3/Cs2CO3) are contaminating my solid. How do I confirm and remove them?
A:
-
Confirmation: Run an ash test or check solubility.[1] If the solid leaves a residue in pure DCM or THF (where the organic product should be soluble), you have salt contamination.
-
Removal:
-
Filtration: Dissolve the crude solid in dry THF or DCM. Filter through a pad of Celite to remove insoluble inorganic carbonates/halides.
-
Aqueous Wash: Standard aqueous workup (as described above) usually removes these, but occlusion in the crystal lattice can happen if precipitation is too fast.
-
Phase 3: Advanced Purification (Chromatography & Recrystallization)[1]
Q: Recrystallization isn't working. What solvent systems do you recommend?
A: For nitro-aromatic alcohols, the polarity balance is critical.[1]
| Solvent System | Ratio (v/v) | Application |
| EtOH / Water | 90:10 | Standard method.[1] Good for removing inorganic salts and polar byproducts. |
| Toluene / Heptane | 1:1 | Excellent for removing non-polar impurities and residual 4-chlorophenol (which stays in toluene mother liquor).[1] |
| IPA / Hexane | 1:5 | Good for final polishing of high-purity batches.[1] |
Q: If I must use Column Chromatography, what is the optimal mobile phase?
A:
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]
-
Start: 90:10 (Elutes non-polar starting materials like unreacted aryl chlorides).
-
Product Elution: Typically elutes around 30% to 40% EtOAc .[1]
-
Note: The nitro group makes the compound slightly polar, but the chlorophenoxy tail adds lipophilicity.
-
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol based on the observed impurity profile.
Caption: Logical flow for targeting specific impurities during the workup of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
References
Sources
- 1. 4-Chloro-3-nitrobenzyl alcohol | C7H6ClNO3 | CID 91933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability & Handling of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Part 1: Critical Safety & Thermal Limits ("The Panic Button")
Q: What are the absolute thermal limits for this compound?
A: While specific calorimetric data for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is niche, its structural motifs—a nitroaromatic core coupled with a benzyl alcohol —dictate strict thermal boundaries.
| Parameter | Limit/Value | Technical Rationale |
| Safe Process Temp | < 80°C | Nitrobenzyl alcohols can undergo autocatalytic oxidation and dehydration. Above 100°C, the risk of rapid exothermic decomposition increases significantly. |
| Critical Onset ( | ~180-200°C (Est.) | Nitro-diaryl ethers typically exhibit C-NO |
| Melting Point | ~110-115°C | Based on analogous 4-nitrobenzyl alcohol data. Melting often precedes decomposition. |
| Shock Sensitivity | Low to Moderate | Unlike polynitrated compounds (e.g., TNT), mononitro compounds are generally stable to shock but sensitive to rapid heating (confinement). |
WARNING: Nitro compounds are energetic. If scaling up (>10g), a DSC (Differential Scanning Calorimetry) scan is mandatory to determine the exact onset of exothermic decomposition (
) and the energy release ().
Part 2: Storage & Handling FAQs (Preventative Care)
Q: My sample has turned from pale yellow to dark orange/brown. Is it still usable?
A: Likely compromised. The color shift indicates degradation.
-
Cause: Nitroaromatics are photosensitive. UV light triggers a nitro-to-nitrite rearrangement or radical formation, leading to "azo-coupling" type side products which are deeply colored (chromophores).
-
Secondary Cause: Oxidation of the benzylic alcohol to the corresponding benzaldehyde (which is often darker or oilier).
-
Action: Check purity via HPLC. If purity is >95%, repurify via recrystallization (EtOH/Hexane) or silica plug. If <90%, discard.
Q: Can I store this in solution?
A: Not recommended for long-term storage.
-
Risk: Benzyl alcohols are prone to oxidation in solution, especially in varying pH or presence of trace metals.
-
Protocol: If solution storage is necessary:
-
Solvent: Anhydrous DMSO or Acetonitrile (avoid ethers prone to peroxides).
-
Temp: -20°C or -80°C.
-
Atmosphere: Argon sparged (Oxygen is the enemy).
-
Q: What is the recommended shelf-life conditions?
A:
-
State: Solid powder.
-
Container: Amber glass vial (UV protection) with a Teflon-lined cap.
-
Atmosphere: Flush with Nitrogen/Argon.
-
Temp: 2°C to 8°C (Short term), -20°C (Long term).
Part 3: Degradation Troubleshooting (Diagnostic)
Q: What are the primary degradation products I should look for in LC-MS?
A: The molecule degrades primarily through the benzyl alcohol moiety (oxidation) and the nitro group (photolysis/reduction). The ether linkage is robust but can cleave under extreme stress.
Degradation Pathway Diagram
Figure 1: Primary degradation pathways including oxidative dehydrogenation and ether cleavage.
Q: I see a peak at [M-2] in my Mass Spec. What is it?
A: This is the Aldehyde derivative (4-(4-chlorophenoxy)-3-nitrobenzaldehyde).
-
Mechanism: Oxidative dehydrogenation of the primary alcohol.
-
Prevention: Ensure headspace of storage vial is inert gas.
Q: I see a peak at [M+14] or [M+16]. What is it?
A: This is likely the Carboxylic Acid derivative (4-(4-chlorophenoxy)-3-nitrobenzoic acid).
-
Mechanism: The aldehyde (formed first) further oxidizes to the acid.
-
Note: This is common if the sample was exposed to air/moisture for months.
Part 4: Analytical Methodologies
Standard HPLC Method for Purity Assessment
Use this method to separate the parent alcohol from the aldehyde/acid impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Nitro/Phenol specific) |
| Retention Order | Acid (Polar) < Alcohol (Parent) < Aldehyde (Less Polar) < Dimer impurities |
TLC (Thin Layer Chromatography) Quick Check
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (3:1 or 2:1).
-
Visualization: UV Lamp (254 nm).
-
Rf Values (Approx):
-
Acid: ~0.1 (Streaks)[1]
-
Parent Alcohol: ~0.3 - 0.4
-
Aldehyde: ~0.6 - 0.7
-
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Nitrobenzyl alcohol. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11243, 4-Nitrobenzyl alcohol. Retrieved from
- T. Urbanski. (1964). Chemistry and Technology of Explosives. Vol 1. Pergamon Press.
- G.S. Yi et al. (2010). Synthesis and properties of nitro-diaryl ethers. Journal of Chemical Research. (Contextual grounding for ether linkage stability).
Sources
Minimizing side reactions during nitrophenyl methanol synthesis
This technical guide addresses the chemoselective reduction of nitrobenzaldehyde to nitrophenyl methanol, focusing on preventing the reduction of the nitro group (over-reduction) and other side reactions.
Topic: Minimizing Side Reactions During Chemoselective Reduction Target Audience: Medicinal Chemists, Process Development Scientists
The Chemoselectivity Challenge
Synthesizing nitrophenyl methanol requires reducing a carbonyl functionality (aldehyde/ketone) without disturbing the nitro group (
Core Decision Matrix: Reagent Selection
The choice of reducing agent is the single most critical factor in minimizing side reactions.
Figure 1: Chemoselectivity decision tree. Green paths indicate high fidelity; red paths indicate high risk of side reactions.
Protocol A: Sodium Borohydride (Standard Method)
Why this works: Borohydride is a nucleophilic reducing agent. It attacks the electrophilic carbonyl carbon.[1] The nitro group is electron-rich and generally inert to nucleophilic attack under these conditions, provided transition metals are absent.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq of nitrobenzaldehyde in Methanol (MeOH).
-
Note: Ethanol is a viable alternative, but MeOH is easier to remove.
-
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Causality: Lower temperature suppresses kinetic side reactions and controls the exotherm of hydride addition.
-
-
Addition: Slowly add 0.5 - 1.0 eq of
portion-wise over 15 minutes.-
Stoichiometry: Theoretically, 0.25 eq of
reduces 1 eq of aldehyde (4 hydrides per Boron). However, a slight excess (0.5 eq total) ensures completion against solvent reaction.
-
-
Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Silica, 30% EtOAc/Hexane).
-
Quench: Add dilute HCl (1M) or saturated
dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH 5-6).-
Critical: This destroys excess hydride and breaks the intermediate borate ester.
-
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Formation of Aniline (Amine) | Metal Contamination: Presence of transition metals (Ni, Cu, Co) catalyzes nitro reduction by | Use high-purity reagents.[3][4] Ensure stir bars and glassware are clean of metal residues. Add EDTA if necessary to chelate trace metals. |
| Incomplete Reaction | Solvent Reaction: Methanol reacts with | Add a second small portion of |
| Acetal Formation | Acidic Conditions: If the reaction sits too long in alcohol, acetals may form. | Quench immediately upon completion. Do not store the reaction mixture overnight before workup. |
| Runaway Exotherm | Fast Addition: Adding | Add reagent in small portions.[3][4] Ensure efficient stirring and cooling. |
Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction
When to use: If the substrate is extremely sensitive or if you observe azo-coupling side products with
Mechanism
This is a reversible hydride transfer from isopropanol to the aldehyde, catalyzed by Aluminum Isopropoxide (
Figure 2: MPV Reduction workflow. The removal of acetone is the driving force.[3]
Protocol
-
Setup: Equip a round-bottom flask with a distillation head.
-
Reagents: Mix Nitrobenzaldehyde (1 eq) and
(1.0 - 3.0 eq) in dry Isopropanol (excess, acts as solvent). -
Reaction: Heat to reflux (~82°C).
-
Driving the Equilibrium: Slowly distill off the acetone formed (b.p. 56°C) along with some isopropanol.
-
Workup: Cool, hydrolyze with dilute acid (HCl) to break the aluminum alkoxide complex, and extract.
Safety & Handling (E-E-A-T)
-
Hydrogen Evolution:
releases flammable gas upon contact with acid or protic solvents. Perform quenching in a fume hood away from ignition sources.[7] -
Nitro Compounds: Many nitro-aromatics are energetic. Avoid concentrating reaction mixtures to dryness if high heat is involved.
-
Toxicity: Nitrophenyl methanol derivatives can be toxic and skin irritants.[7][8][9][10] Wear nitrile gloves and eye protection.
References
-
Chemoselective Reduction with NaBH4
- Source: Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."
-
URL:[Link]
-
MPV Reduction Specifics
-
Nitro Reduction Side Reactions
- Source: ResearchGate. "Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides."
-
URL:[Link]
-
Safety Data (Methanol)
Sources
- 1. brainly.com [brainly.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orientjchem.org [orientjchem.org]
- 5. scribd.com [scribd.com]
- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 7. media.laballey.com [media.laballey.com]
- 8. gpic.com [gpic.com]
- 9. aglayne.com [aglayne.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 13. Meerwein-Ponndorf-Verley Reduction | Ambeed [ambeed.com]
- 14. carlroth.com [carlroth.com]
Storage conditions to prevent oxidation of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Technical Support Center: Troubleshooting & Storage Protocols for[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol . This compound features a primary benzylic alcohol, a diaryl ether linkage, and a highly photolabile nitroaromatic ring. Failure to implement rigorous storage protocols will result in autooxidation, photochemical degradation, and potentially hazardous peroxide formation.
This guide provides field-proven, self-validating methodologies to ensure the absolute integrity of your compound libraries.
Mechanistic Vulnerability Profile
To effectively protect a reagent, you must first understand the causality of its degradation. [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is susceptible to three primary degradation pathways:
-
Radical-Initiated Autooxidation: The primary alcohol (methanol group) is highly susceptible to atmospheric oxygen. Oxygen dissolved in the solid matrix or solvent initiates a radical chain reaction, oxidizing the benzylic carbon to yield a benzaldehyde derivative, and eventually a benzoic acid derivative [1].
-
Photochemical Excitation: Nitroaromatics are notoriously photolabile. Exposure to ambient UV/Visible light excites the nitro group into a reactive triplet state. This state can abstract hydrogen atoms or generate reactive oxygen species (ROS), dramatically accelerating the oxidation of the benzylic alcohol [2, 3].
-
Peroxide Accumulation: Benzyl alcohols are classified as Class B Peroxide Formers . Prolonged exposure to oxygen does not just degrade purity; it generates explosive peroxide intermediates. Rigorous exclusion of
is a critical safety mandate [7].
Mechanistic pathways of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol degradation via oxidation.
Self-Validating Storage Workflows
To prevent oxidation, you must utilize a system that actively displaces oxygen and provides a verifiable barrier against environmental stressors.
Protocol A: Argon Blanketing and Septum Sealing
Causality: Argon is 38% denser than air, allowing it to pool at the bottom of the vial and physically displace oxygen from the solid matrix. PTFE-lined septa are mandatory because standard silicone or rubber septa are permeable to oxygen over time [5, 6].
-
Glassware Preparation: Bake borosilicate glass vials at 120 °C for 4 hours to remove adsorbed surface moisture. Cool in a desiccator under vacuum [4].
-
Compound Transfer: Weigh and transfer the compound into the vial under ambient conditions, minimizing overhead light exposure.
-
Purging Setup: Attach a 20-gauge needle to an Argon Schlenk line. Set the pressure to a gentle flow (approximately 1 bubble/second through an oil bubbler).
-
Displacement: Insert the Argon needle through the PTFE-lined septum of the capped vial. Insert a 22-gauge "bleed" needle to vent the displaced atmospheric air.
-
Blanketing (Self-Validation): Purge for exactly 3 minutes. Validation Check: The oil bubbler on the Schlenk line must show continuous positive pressure; if bubbling stops, your septum seal is compromised and must be replaced.
-
Sealing: Remove the bleed needle first. Wait 3 seconds to allow the Argon to slightly pressurize the headspace, then remove the Argon needle. Store immediately at -20 °C in a light-proof secondary container.
Protocol B: Quarterly Peroxide Validation (KI Test)
Causality: Because benzyl alcohols are Class B peroxide formers, autooxidation generates hazardous peroxides. This test validates that your inert storage protocol has successfully prevented oxygen ingress [7].
-
Reagent Preparation: Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid.
-
Sampling: Using an Argon-purged syringe, extract ~5 mg of the stored compound through the septum and dissolve it in 1 mL of anhydrous dichloromethane (DCM).
-
Reaction: Add 0.5 mL of the KI solution to the sample.
-
Readout (Self-Validation): A color change to pale yellow or brown indicates the presence of peroxides (iodide has been oxidized to iodine). If the solution remains colorless, the storage protocol is intact. Discard any positive batches safely.
Self-validating storage workflow for preventing oxidation of sensitive benzyl alcohol derivatives.
Quantitative Reference Tables
Table 1: Container Material Suitability for Benzyl Alcohols [5, 6]
| Material Type | Oxygen Transmission Rate (OTR) | Chemical Compatibility (Sorption) | Recommendation |
|---|---|---|---|
| Borosilicate Glass | Zero | Excellent (No sorption) | Highly Recommended |
| PTFE (Teflon) | Very Low | Excellent (Inert) | Required for Septa |
| Polypropylene (PP) | Moderate | Moderate (<2% loss over 12 weeks) | Short-term aliquots only |
| Polyethylene (PE) | High | Poor (Up to 15% loss over 13 weeks) | Do Not Use |
Table 2: Degradation Kinetics & Environmental Stressors
| Stressor | Primary Degradant | Kinetic Impact | Mitigation Strategy |
|---|
| Atmospheric
Diagnostic FAQs
Q: Can I use a nitrogen-filled glovebag instead of a Schlenk line for aliquoting?
A: Yes, but Argon is strictly preferred over Nitrogen. Argon is significantly denser than air and effectively "blankets" the solid compound at the bottom of the vial, preventing oxygen ingress during the brief moment the vial is capped. If using a
Q: I noticed a strong almond-like odor upon opening the storage vial. What does this indicate?
A: An almond-like or distinct "cherry" odor is the hallmark of benzaldehyde formation. This indicates that the primary alcohol has undergone significant autooxidation. The batch should be immediately quarantined and re-analyzed via HPLC or
Q: Why shouldn't I store this compound in standard polyethylene (PE) microcentrifuge tubes? A: Polyethylene has a high Oxygen Transmission Rate (OTR) and is chemically incompatible with benzyl alcohols over long periods. Benzyl alcohols can partition into the polymer matrix, causing severe sample loss (up to 15% loss in PE containers over 13 weeks) and exposing the remaining sample to continuous oxygen diffusion. Always use borosilicate glass [6].
References
- Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol - ACP, Copernicus Publications.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed, National Institutes of Health.
- Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique, ACS Publications.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134, University of Michigan / Sigma-Aldrich.
- Sure/Seal™ Packaging System, Sigma-Aldrich.
- Benzyl Alcohol: 11 Stability and Storage Conditions, Phexcom.
- Peroxide Formation | Department of Chemistry and Biochemistry, The Ohio State University.
Technical Support Center: Recrystallization Solvent Screening for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting and step-by-step methodologies for the recrystallization solvent screening of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol . Designed for drug development professionals, this document synthesizes theoretical physicochemical principles with field-proven experimental protocols.
Recrystallization Screening Workflow
Figure 1: Decision tree for recrystallization solvent screening workflow.
FAQ Section 1: Theoretical Grounding & Solvent Selection
Q: What physicochemical properties of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol dictate solvent selection? A: The compound features a mixed-polarity profile: a hydrogen-bond donating/accepting hydroxymethyl group (-CH₂OH), a polar nitro group (-NO₂), and a highly lipophilic 4-chlorophenoxy diaryl ether core. Because of this dual nature, highly polar solvents (like water) will act as strong anti-solvents, while entirely non-polar solvents (like heptane) will also act as anti-solvents. Optimal primary solvents typically fall in the mid-polarity range, such as alcohols (ethanol, isopropanol) or esters (ethyl acetate), which provide the necessary temperature-dependent solubility gradient required for cooling crystallization[1].
Q: How do we classify and select solvents for screening this specific API intermediate? A: Solvent selection must prioritize patient safety and process scalability, strictly adhering to the ICH Q3C Guidelines for Residual Solvents[2]. Class 1 solvents (e.g., benzene) are prohibited due to unacceptable toxicities[3]. Screening should exclusively focus on Class 3 solvents, which possess low toxic potential (Permitted Daily Exposure ≥ 50 mg/day) and do not require stringent health-based exposure limits[3].
Table 1: Recommended ICH Q3C Class 3 Solvents for Screening
| Solvent Category | Solvent Name | Boiling Point (°C) | Role in Recrystallization |
| Alcohols | Ethanol, 2-Propanol | 78, 82 | Primary solvent (Good temperature-dependent solubility) |
| Esters | Ethyl Acetate, Isopropyl Acetate | 77, 89 | Primary solvent (High solubility at all temps) |
| Ketones | Acetone | 56 | Primary solvent (High solubility, good for binary systems) |
| Alkanes | Heptane | 98 | Anti-solvent (Induces supersaturation via lipophilicity) |
| Aqueous | Water | 100 | Anti-solvent (Induces supersaturation via polarity) |
FAQ Section 2: Step-by-Step Experimental Methodologies
Q: What is the standard protocol for conducting a primary (single) solvent screen? A: A solute/solvent system with low solubility at low temperatures but strongly increasing solubility at elevated temperatures is ideal for cooling recrystallization[1].
Protocol: Single Solvent Cooling Crystallization Screen
-
Weighing: Accurately weigh 50 mg of crude[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol into a 2 mL HPLC vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the selected Class 3 solvent in 50 µL increments (up to 10 volumes, 500 µL) at room temperature (20°C). Causality Check: If it dissolves completely at this stage, the solvent is too strong; transition to the binary screening protocol[4].
-
Heating: If a suspension remains, heat the vial to 5°C below the solvent's boiling point using a reaction block. Stir at 300 rpm for 15 minutes.
-
Observation: If the solid does not dissolve, add solvent in 50 µL increments until complete dissolution (max 20 volumes). If it remains insoluble, discard the solvent system.
-
Cooling: Once dissolved, program the reaction block to cool the solution linearly at a rate of 0.5°C/min down to 5°C.
-
Harvesting: Filter the resulting crystals, wash with a minimal volume of ice-cold solvent, and dry under vacuum. Analyze via HPLC for purity and gravimetry for yield[4].
Q: How do I execute a binary (solvent/anti-solvent) screening protocol? A: When the compound is highly soluble in a solvent even at low temperatures, a miscible anti-solvent must be introduced to lower the thermodynamic solubility and drive crystallization[1].
Protocol: Anti-Solvent Addition Screen
-
Dissolution: Dissolve 100 mg of the crude compound in a minimal volume (e.g., 0.5 mL) of a primary solvent (e.g., Ethyl Acetate) at room temperature.
-
Anti-Solvent Titration: Dropwise, add a miscible anti-solvent (e.g., Heptane) under continuous stirring (400 rpm) until the solution becomes persistently turbid (reaching the cloud point).
-
Seeding/Aging: Pause the addition and age the suspension for 30 minutes to allow the crystal lattice to nucleate. (Optional: Add 1% w/w pure seed crystals to bypass the metastable zone).
-
Completion: Add another 0.5 mL of anti-solvent over 1 hour to maximize yield. Filter, wash with pure anti-solvent, and dry the crystals.
Troubleshooting Guide: Common Issues & Resolutions
Q: The compound "oils out" (forms a second liquid phase) instead of forming solid crystals. How do I resolve this? A:
-
Mechanistic Cause: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the system reaches high supersaturation levels, but the integration of solute molecules into the rigid crystal lattice is kinetically hindered[5]. Instead of crystallizing, the solute separates into a highly mobile, solute-rich liquid emulsion[5][6]. Higher temperatures and high initial concentrations often favor oiling out by reducing the maximum achievable supersaturation[7][8].
-
Resolution:
-
Reduce Supersaturation: Lower the initial concentration of the compound in the primary solvent[8].
-
Adjust Kinetics: Generate supersaturation more slowly by decreasing the cooling rate (e.g., to 0.1°C/min) or slowing the anti-solvent dosing rate[5].
-
Seeding: Introduce pure seed crystals of[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol halfway into the metastable zone width (MSZW). This provides an immediate surface for nucleation, entirely bypassing the LLPS phase boundary[5][6].
-
Q: The yield is unacceptably low even after cooling to 4°C. A:
-
Mechanistic Cause: The thermodynamic solubility of the compound in the chosen solvent is too high at 4°C, meaning a large fraction remains dissolved in the mother liquor.
-
Resolution: Transition from a single-solvent cooling crystallization to a binary anti-solvent crystallization[1]. Slowly dose in heptane or water (depending on the primary solvent's miscibility) to act as an anti-solvent, forcing the remaining compound out of solution.
Q: The crystals are trapping impurities (poor selectivity). A:
-
Mechanistic Cause: Rapid precipitation or agglomeration can trap mother liquor and impurities within the crystal lattice or between aggregated particles[9].
-
Resolution: Ensure the solvent selectively dissolves the desired compound while leaving impurities insoluble or minimally soluble[10]. If impurities are co-crystallizing, flatten the cooling curve to promote slow, ordered crystal growth rather than a rapid "crash-out." Alternatively, hold the suspension at a high temperature for a prolonged period (Ostwald ripening) to allow flawed, small crystals to dissolve and re-precipitate as larger, purer crystals.
References
-
[10] Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. mt.com. URL:
-
[1] Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. mt.com. URL:
-
[9] A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. nih.gov. URL:
-
[4] Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - RSC Publishing. rsc.org. URL:
-
[2] Impurities: Guideline for Residual Solvents Q3C(R8) - ICH. ich.org. URL:
-
[7] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. acs.org. URL:
-
[3] ICH Q3C (R9) Guideline on impurities - EMA. europa.eu. URL:
-
[6] An In-Line Study of Oiling Out and Crystallization | Request PDF - ResearchGate. researchgate.net. URL:
-
[5] Oiling Out in Crystallization. mt.com. URL:
-
[8] Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate. researchgate.net. URL:
Sources
- 1. mt.com [mt.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Systematic workflow for crystallization process design for a polymorphic system: an experimental case study of imatinib mesylate - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00852B [pubs.rsc.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
Validation & Comparative
Comparative Reactivity Guide: [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol vs. Non-Chlorinated Analogs
[1]
Executive Summary
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (Compound A) is a bifunctional building block containing a benzyl alcohol core, a nitro group, and a chlorinated diaryl ether motif.[1] It serves as a critical intermediate for kinase inhibitors and anti-infective agents.
When compared to its direct non-chlorinated analog, [4-Phenoxy-3-nitrophenyl]methanol (Compound B) , and the core scaffold (3-Nitrophenyl)methanol (Compound C) , Compound A exhibits distinct reactivity profiles driven by the "Distal Chlorine Effect." While the chlorine atom is spatially distant from the benzyl alcohol reaction center, it imposes specific constraints on nucleophilic substitution efficiency and reduction chemo-selectivity .[1]
Key Comparison Matrix
| Feature | Compound A (Chlorinated) | Compound B (Non-Chlorinated) | Compound C (Core Scaffold) |
| SNAr Formation Rate | Slow (Deactivated Nucleophile) | Fast (Standard Phenol) | N/A |
| Benzyl Oxidation | Moderate (Inductive Withdrawal) | Moderate-Fast (Resonance Donation) | Slow (Strong EWG Deactivation) |
| Nitro Reduction | High Risk (Hydrodechlorination) | Low Risk | Low Risk |
| Lipophilicity (cLogP) | ~3.9 (High) | ~3.2 (Moderate) | ~1.1 (Low) |
| Metabolic Stability | High (Blocks p-hydroxylation) | Low (Susceptible to CYP450) | N/A |
Structural & Electronic Profiling
To understand the reactivity differences, we must analyze the electronic "push-pull" dynamics affecting the benzylic carbon.
-
The Nitro Group (
): A strong electron-withdrawing group (EWG) at the meta position relative to the alcohol. It deactivates the ring, increasing the acidity of the benzylic protons but decreasing the nucleophilicity of the alcohol oxygen. -
The Phenoxy Ether: Acts as an electron-donating group (EDG) via resonance into the central ring.[1] This counteracts the nitro group, re-activating the benzyl alcohol toward oxidation.
-
The Distal Chlorine: Located on the para position of the phenoxy ring.
-
Effect: It exerts an inductive withdrawing effect (
) on the ether oxygen. -
Result: The ether oxygen in Compound A is a weaker donor than in Compound B .[1] Consequently, the central ring in Compound A is slightly more electron-deficient than in Compound B.
-
Visualization: Electronic Vector Map
The following diagram illustrates the competing electronic effects that dictate reactivity.
Figure 1: Electronic vector map showing how the distal chlorine modulates the electron density available to the benzyl alcohol reaction center.
Synthetic Efficiency: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of these scaffolds typically involves the
The Reactivity Gap[1]
-
Compound B Synthesis: Uses Phenol (
).[1] Phenoxide is a strong nucleophile. Reaction proceeds rapidly at 80°C. -
Compound A Synthesis: Uses 4-Chlorophenol (
).[1] The chlorine stabilizes the phenoxide anion, making it less nucleophilic.-
Implication: Synthesis of Compound A requires higher temperatures (100-120°C) or stronger bases (e.g.,
in DMF vs. ) to achieve comparable yields.[1]
-
Experimental Protocol: Optimized SNAr Coupling
Objective: Synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
-
Reagents: 4-Chloro-3-nitrobenzyl alcohol (1.0 eq), 4-Chlorophenol (1.1 eq),
(2.0 eq).[1] -
Solvent: Anhydrous DMF (0.5 M concentration).
-
Procedure:
-
Charge flask with 4-chlorophenol and
in DMF.[1] Stir at RT for 30 min to generate the phenoxide. -
Add 4-Chloro-3-nitrobenzyl alcohol.[1]
-
Heat to 110°C for 4-6 hours. (Note: The non-chlorinated analog typically finishes in 2-3 hours at 90°C).
-
Monitor: TLC (Hexane/EtOAc 1:1). Look for the disappearance of the benzyl alcohol starting material (
).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted chlorophenol—critical step).
-
Yield Expectation: 85-92%.
Downstream Transformations: The Chemo-selectivity Challenge
The most critical divergence in reactivity occurs during the reduction of the nitro group to an aniline (a common next step in drug synthesis).
Risk: Hydrodechlorination[1]
-
Compound B (Non-Chlorinated): Can be reduced using standard catalytic hydrogenation (
, Pd/C). This is fast, clean, and quantitative. -
Compound A (Chlorinated): Using Pd/C results in hydrodechlorination (stripping the Cl atom), converting Compound A back into the non-chlorinated aniline analog. This is a catastrophic failure in synthesis.
Solution: Chemoselective Reduction Protocols
To retain the chlorine atom on the distal ring, alternative reduction systems must be used.
Recommended Protocol: Iron/Ammonium Chloride Reduction
This method is chemoselective for
-
Dissolution: Dissolve Compound A (1 mmol) in EtOH/Water (4:1 ratio).
-
Activation: Add
(5.0 eq) and Iron powder (5.0 eq, 325 mesh). -
Reaction: Reflux vigorously at 80°C for 2 hours.
-
Mechanistic Note: The reaction proceeds via single electron transfer (SET) on the iron surface, which does not have the potential to insert into the C-Cl bond under these conditions.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides.[1]
-
Isolation: Concentrate filtrate. The product is the 3-amino-[4-(4-chlorophenoxy)phenyl]methanol .[1]
Alternative: Platinum on Carbon (Pt/C)
If catalytic hydrogenation is required (e.g., for scale-up), substitute Pd/C with Pt/C (sulfided) . Platinum is far less active toward aryl chloride hydrogenolysis than palladium.
Benzyl Alcohol Oxidation
When converting the alcohol to an aldehyde (using
-
Compound B: The electron-rich phenoxy group stabilizes the oxocarbenium transition state.[1] Oxidation is fast. [1]
-
Compound A: The distal chlorine withdraws electron density.[1] The transition state is slightly less stabilized. Oxidation is slower (approx.[1] 1.5x longer reaction time required with
).
Workflow Visualization
The following diagram summarizes the divergent pathways and critical decision points.
Figure 2: Synthetic workflow comparing the processing of chlorinated vs. non-chlorinated analogs, highlighting the critical reduction step.
References
-
Electronic Effects in Diaryl Ethers
- Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.
-
Chemoselective Reduction Protocols
-
Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups." Tetrahedron Letters, 1984, 25(8), 839-842. Link
-
-
Hydrodechlorination Risks
Disclaimer: This guide is for research purposes only. All experimental protocols should be validated in your specific laboratory environment with appropriate safety measures.
A Comparative Guide to the Structural Elucidation of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol: An In-Depth Analysis of X-ray Crystallography and its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms in space governs a compound's physical properties, its reactivity, and, crucially, its biological activity. This guide provides a comparative analysis of X-ray crystallography for the structural validation of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol, a molecule of interest in medicinal chemistry. While direct crystallographic data for this specific molecule is not publicly available as of this guide's compilation, we will explore the principles and data outputs of X-ray crystallography using a closely related analogue, (4-nitrophenyl)methanol, and compare this "gold standard" technique with other powerful analytical methods.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer invaluable insights into molecular structure, X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state.[1] It provides a direct visualization of the molecule, revealing exact bond lengths, bond angles, and conformational details that are often inferred indirectly from other techniques.
The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides atomic-level resolution of a molecule's structure.[2] This method is indispensable when absolute stereochemistry needs to be determined or when subtle conformational features that influence biological activity must be understood.
While the crystal structure for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is not available, we can examine the published data for a structurally similar compound, (4-nitrophenyl)methanol, to illustrate the richness of information provided by an X-ray crystallographic study.
Illustrative Crystallographic Data: (4-Nitrophenyl)methanol
The following table summarizes key crystallographic parameters for (4-nitrophenyl)methanol, offering a glimpse into the detailed structural fingerprint that can be obtained.[3]
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.2216 (5) |
| b (Å) | 7.4096 (6) |
| c (Å) | 7.7833 (6) |
| α (°) | 110.867 (2) |
| β (°) | 93.667 (2) |
| γ (°) | 90.748 (3) |
| Volume (ų) | 334.34 (5) |
| Z | 2 |
| Temperature (K) | 150 |
| Radiation | Mo Kα |
Data sourced from the Crystallography Open Database entry for (4-nitrophenyl)methanol.[3]
This level of detail allows for the precise determination of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the solid-state behavior of a compound and can inform the design of crystalline forms with desired properties.[3]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique is dictated by the specific questions being asked about a molecule. While X-ray crystallography provides an unparalleled static picture of the solid-state structure, other techniques offer complementary information about the molecule's dynamic behavior, connectivity, and elemental composition.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, intermolecular interactions. | Unambiguous structural determination.[1] | Requires a suitable single crystal, provides a static picture of the molecule in the solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.[4] | Provides information about the molecule in solution, which can be more biologically relevant.[4] Does not require crystallization.[4] | Can be difficult to interpret for complex molecules, determination of absolute stereochemistry is challenging.[5] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[6] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns.[6] | High sensitivity, can be coupled with chromatographic techniques for mixture analysis.[7] | Does not provide information on the 3D arrangement of atoms. |
| Raman Spectroscopy | Molecular vibrations and structural features, complementary to IR spectroscopy. | Non-destructive, can analyze samples in various states. | Can be less sensitive than IR for some functional groups. |
Experimental Protocols: A Step-by-Step Approach
A rigorous and standardized methodology is paramount for obtaining reliable and reproducible results across all analytical techniques.
X-ray Crystallography Workflow
-
Crystal Growth: High-quality single crystals of the compound are grown, often through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[8][9]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. A detector measures the diffraction pattern as the crystal is rotated.[10]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.[8]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Data Acquisition: The sample is placed in the NMR spectrometer, and various experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are run to obtain information about the atomic connectivity and environment.
-
Spectral Analysis: The resulting spectra are processed and analyzed to elucidate the molecular structure.
Infrared Spectroscopy
-
Sample Preparation: A small amount of the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the transmission or absorbance of infrared radiation is measured as a function of wavenumber.
-
Spectral Interpretation: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is ionized.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured, resulting in a mass spectrum.
Visualizing the Workflow: From Molecule to Structure
The following diagram illustrates the logical workflow for comprehensive structural validation, emphasizing the central role of X-ray crystallography in providing a definitive structural proof.
Caption: Logical workflow for comprehensive structural validation.
References
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Why is crystallography still used in some cases for small molecule structure determination? (2017, September 12). Chemistry Stack Exchange. Retrieved from [Link]
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Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Creative Biostructure. Retrieved from [Link]
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X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Retrieved from [Link]
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Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter - Elements Magazine. (n.d.). Elements Magazine. Retrieved from [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). Retrieved from [Link]
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Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal_ 2-Ami - acrhem. (n.d.). Retrieved from [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) N-(4-Nitrophenyl)cinnamamide - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl) - Physics @ Manasagangotri. (2004, December 8). Retrieved from [Link]
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A Comparative Guide to Reference Standards for the Analysis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Salicylanilide-Related Impurities
The accurate identification and quantification of impurities and related substances are critical in drug development and manufacturing. This guide focuses on the analytical considerations for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol, a compound structurally related to the salicylanilide class of anthelmintics, which includes drugs like niclosamide and rafoxanide. While not a widely documented impurity itself, its structural motifs are present in the synthetic pathways of these active pharmaceutical ingredients (APIs). Therefore, its potential presence as a process-related impurity or degradation product necessitates reliable analytical methods and well-characterized reference standards for its control.
This document provides a comparative analysis of potential reference standards for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol, discusses alternative standards, and presents detailed analytical methodologies based on established techniques for related compounds.
Understanding the Analyte: A Structurally Significant Moiety
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a molecule that combines several key functional groups: a nitrophenyl group, a chlorophenoxy ether linkage, and a primary alcohol. These features make it a potential intermediate or by-product in the synthesis of more complex molecules like rafoxanide, which involves the coupling of a substituted chloronitrobenzene with a chlorophenol. The presence of a nitro group and a benzyl alcohol moiety suggests potential for further chemical transformations, such as reduction of the nitro group to an amine or oxidation of the alcohol to an aldehyde or carboxylic acid.
Given the scarcity of a commercially available certified reference standard for this specific compound, a practical approach for analytical method development and validation involves the use of closely related, commercially available compounds as alternative or comparative standards.
Comparative Analysis of Reference Standards
The selection of a reference standard is paramount for the accuracy and reliability of any analytical method. In the absence of a dedicated standard for [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol, we will compare it with two plausible alternatives: (4-Chloro-3-nitrophenyl)methanol and (4-((4-Chlorophenyl)thio)-3-nitrophenyl)methanol .
| Feature | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (Target Analyte) | (4-Chloro-3-nitrophenyl)methanol[1][2] | (4-((4-Chlorophenyl)thio)-3-nitrophenyl)methanol[3] |
| Structural Similarity | - | High (lacks the 4-chlorophenoxy group) | Moderate (thioether instead of ether linkage) |
| Commercial Availability | Not readily available as a certified reference standard. | Available from multiple chemical suppliers.[1][2] | Available from specialized chemical suppliers.[3] |
| Purity | - | Typically offered at ≥98% purity.[1][2] | Typically offered at ≥98% purity.[3] |
| Expected Chromatographic Behavior (Reversed-Phase HPLC) | High retention due to hydrophobicity. | Lower retention time compared to the target analyte. | Similar or slightly higher retention time than the target analyte. |
| Expected Mass Spectrometric Behavior (LC-MS/MS) | Will produce a distinct precursor ion and fragmentation pattern. | Will have a different molecular weight and fragmentation pattern. | Will have a different molecular weight and fragmentation pattern. |
| Suitability as a Primary Standard | Ideal, but unavailable. | Useful for initial method development and as a marker for a related impurity. | Can serve as a positional isomer and help in assessing method selectivity. |
Rationale for Selection of Alternatives:
-
(4-Chloro-3-nitrophenyl)methanol: This compound is a core structural component of the target analyte. Its availability and simpler structure make it an excellent starting point for developing chromatographic and mass spectrometric methods. It can be used to optimize parameters like mobile phase composition, column selection, and MS source conditions.
-
(4-((4-Chlorophenyl)thio)-3-nitrophenyl)methanol: The thioether linkage in this compound provides a close structural and electronic analogue to the ether linkage in the target analyte. Comparing the analytical behavior of these two compounds can provide valuable insights into the selectivity and robustness of the developed method.
Analytical Methodologies: A Multi-faceted Approach
The analysis of salicylanilide-related compounds is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical impurities. Based on established methods for niclosamide and related compounds, the following protocol is proposed:
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient could be from 60% to 90% organic solvent over 20 minutes. Methanol is often preferred for better sensitivity in related analyses.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectra of the related compounds, a detection wavelength in the range of 330-350 nm is likely to provide good sensitivity.[4]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standards in a suitable solvent like methanol or a mixture of methanol and water.
-
Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.
-
Prepare sample solutions by dissolving the test substance in the same solvent as the standards.
-
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV analysis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level detection and confirmation of identity, LC-MS/MS is the method of choice. It offers superior sensitivity and selectivity compared to HPLC-UV.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A shorter, high-efficiency C18 or phenyl-hexyl column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is suitable for faster analysis times.
-
Mobile Phase: A gradient of water and methanol or acetonitrile containing a volatile modifier like 0.1% formic acid to facilitate ionization.[6]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely to be more sensitive for these compounds due to the presence of the acidic nitro group and potentially a hydroxyl group.
-
Multiple Reaction Monitoring (MRM): Develop MRM transitions for the target analyte and the reference standards. This involves identifying the precursor ion (deprotonated molecule, [M-H]⁻) and suitable product ions.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Logical Relationship for LC-MS/MS Method Development
Caption: Logical flow for developing a robust LC-MS/MS method.
Conclusion and Recommendations
The analysis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol presents a challenge due to the lack of a commercially available certified reference standard. However, a robust and reliable analytical method can be developed and validated by employing a logical, science-based approach.
Key Recommendations:
-
Utilize Alternative Standards: For initial method development and as system suitability markers, the use of commercially available, structurally related compounds like (4-Chloro-3-nitrophenyl)methanol is highly recommended.
-
Method Orthogonality: Employ both HPLC-UV and LC-MS/MS for a comprehensive analytical strategy. HPLC-UV can be used for routine quantification, while LC-MS/MS provides the necessary sensitivity and specificity for trace-level detection and identity confirmation.
-
In-house Characterization: If the presence of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is confirmed in a sample, isolation and characterization (e.g., by NMR, high-resolution mass spectrometry) to generate a well-characterized in-house reference material would be the ideal next step for quantitative purposes.
-
Forced Degradation Studies: Performing forced degradation studies on the API (e.g., niclosamide or a related compound) can help to generate the target impurity and confirm its chromatographic and mass spectrometric behavior.
By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can establish a scientifically sound and defensible analytical strategy for the control of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol and other related impurities.
References
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SIELC Technologies. (n.d.). Separation of Niclosamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Patel, D. J., & Vadalia, K. R. (2016). Development and Validation of Stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. ResearchGate. Retrieved from [Link]
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Scribd. (n.d.). Development of Derivative Spectrophotometric and Hplc Methods for Determination of Niclosamide. Retrieved from [Link]
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Shah, J., Jan, M. R., & Ara, B. (2018). Deep eutectic solvent based method for analysis of Niclosamide in pharmaceutical and wastewater samples – A green analytical. MOST Wiedzy. Retrieved from [Link]
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Doran, C., & Stevens, R. (2015). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. RSC Advances, 5(87), 71234-71241. [Link]
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Balgi, A. D., et al. (2013). Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling. Journal of Biological Chemistry, 288(45), 32485–32498. [Link]
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Jurášek, M., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. Bioorganic & Medicinal Chemistry, 62, 116738. [Link]
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Li, Y., et al. (2022). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Taylor & Francis Online. Retrieved from [Link]
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Al-Megrab, N. A., et al. (2023). Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). (3-NITROPHENYL)METHANOL | CAS 619-25-0. Retrieved from [Link]
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SCIEX. (2013). Routine Targeted Quantitation and Identification of Pesticide Residues using Triple Quadrupole LC-MS/MS and Advanced Scheduling. Retrieved from [Link]
-
Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. Retrieved from [Link]
-
Chen, T., et al. (2023). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity. bioRxiv. [Link]
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Fadon, A. A., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Arkivoc, 2023(5), 1-12. [Link]
-
Fenix. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study: 2-amino-4-chlorophenol. Retrieved from [Link]
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Gholivand, M. B., et al. (2023). Synthesis of amine derivatives of niclosamide. ResearchGate. Retrieved from [Link]
-
Nielen, M. W. F., & van der Heeft, E. (2009). Discriminating chloramphenicol isomers by LC-MS/MS. WUR eDepot. Retrieved from [Link]
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Phenomenex. (2023). Polar Pesticides in Produce by LC–MS/MS. Retrieved from [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of Nitro-Substituted Diaryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spectroscopic Fingerprint of a Privileged Scaffold
Diaryl ethers are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous therapeutic agents and functional materials.[1][2] Their biological activity and material properties are intrinsically linked to their electronic structure, which can be effectively probed using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the diaryl ether scaffold, leading to significant and predictable shifts in their UV-Vis absorption spectra.
This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of nitro-substituted diaryl ethers. We will explore how the position and number of nitro substituents influence the absorption maxima (λmax) and molar absorptivity (ε), offering insights into the underlying electronic transitions. This analysis is supported by experimental data from analogous compounds and theoretical principles, providing a robust framework for understanding and predicting the spectroscopic properties of this important class of molecules.
The Electronic Influence of the Nitro Group: A Tale of Two Effects
The nitro group exerts its influence on the aromatic system through two primary electronic effects: the inductive effect (-I) and the resonance effect (-R).[3][4][5]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the position of substitution and diminishing with distance.
-
Resonance Effect (-R): The nitro group can withdraw electron density from the aromatic ring through delocalization of π-electrons. This effect is most pronounced when the nitro group is in conjugation with the π-system of the ring, particularly at the ortho and para positions.[3][4][5]
These electron-withdrawing properties significantly impact the energy levels of the molecular orbitals involved in electronic transitions, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Comparative Analysis of UV-Vis Absorption Spectra
Table 1: Predicted and Observed UV-Vis Absorption Maxima (λmax) of Nitro-Substituted Aromatic Compounds
| Compound | Substitution Pattern | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference/Analogy |
| Diphenyl Ether | Unsubstituted | Ethanol | ~275 | ~2,000 | General Knowledge |
| 4-Nitrophenol | para-Nitro | Water | 318 | ~10,000 | [1][6] |
| 2-Nitrophenol | ortho-Nitro | Water | ~275, ~345 | - | [7] |
| 2,4-Dinitrophenol | di-Nitro | Water | ~360 | - | [1][6] |
| 2,4-Dinitrodiphenylamine | di-Nitro | - | ~350, ~420 | - | [8] |
| 2-Amino-4-nitrophenol | ortho,para-Substituted | Acidic | 224, 262, 308 | - | [9] |
Interpretation of Spectral Shifts:
-
Bathochromic (Red) Shift: The introduction of a nitro group, particularly at the para position, generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary absorption band (the π → π* transition). This is because the strong electron-withdrawing nature of the nitro group extends the conjugation of the π-system, which lowers the energy gap between the HOMO and LUMO. A smaller energy gap requires less energy (longer wavelength) for electronic excitation. For instance, the λmax of 4-nitrophenol is significantly red-shifted compared to phenol. A similar trend is expected for 4-nitrodiphenyl ether compared to unsubstituted diphenyl ether.
-
Positional Isomerism: The position of the nitro group has a profound impact on the absorption spectrum.
-
para-Substitution: Leads to the most significant red shift due to the effective extension of conjugation through the resonance effect.
-
ortho-Substitution: Also results in a red shift, but often to a lesser extent than the para isomer due to potential steric hindrance. This steric strain can disrupt the planarity of the molecule, slightly impeding optimal conjugation. The spectrum of ortho-isomers can also be more complex, sometimes showing multiple absorption bands.
-
meta-Substitution: Typically results in the smallest spectral shift compared to the unsubstituted parent compound. This is because the resonance effect of the nitro group does not extend to the meta position, and the spectral changes are primarily driven by the weaker inductive effect.[3][4]
-
-
Multiple Nitro Groups: The addition of multiple nitro groups, as in 2,4-dinitrodiphenyl ether, generally leads to a further bathochromic shift and an increase in the molar absorptivity (hyperchromic effect). This is due to the additive electron-withdrawing effects of the nitro groups, which further delocalize the π-electron system and increase the probability of the electronic transition.
Theoretical Insights from Computational Chemistry
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting and interpreting the electronic absorption spectra of molecules.[10][11] TD-DFT calculations can provide valuable information on:
-
Excitation Energies and Wavelengths: Predicting the λmax values for different electronic transitions.
-
Oscillator Strengths: Corresponding to the intensity of the absorption bands (molar absorptivity).
-
Molecular Orbitals Involved: Identifying the specific HOMO-LUMO transitions responsible for the observed absorption bands.
For nitro-substituted diaryl ethers, TD-DFT calculations can help to visualize how the nitro group perturbs the electron density distribution in the ground and excited states, providing a deeper understanding of the structure-property relationships that govern their UV-Vis absorption.
Caption: Relationship between nitro group position, electronic effects, and UV-Vis absorption.
Experimental Protocol: Acquiring a UV-Vis Absorption Spectrum
This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of a nitro-substituted diaryl ether.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Nitro-substituted diaryl ether sample
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the nitro-substituted diaryl ether and dissolve it in a known volume of spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to obtain concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200 - 600 nm).
-
Select an appropriate scan speed and slit width as per the instrument's recommendations for high-resolution spectra.
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in their respective holders in the spectrophotometer.
-
Run a baseline scan to zero the instrument and correct for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample.
-
Place the sample cuvette back into the sample holder.
-
Run the spectral scan to obtain the absorption spectrum of the sample.
-
-
Data Analysis:
-
From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the sample, calculate the molar absorptivity (ε).
-
Conclusion: A Predictive Tool for Drug Discovery and Materials Design
The UV-Vis absorption spectrum of a nitro-substituted diaryl ether is a sensitive probe of its electronic structure. The position and number of nitro groups systematically influence the spectral properties, primarily through inductive and resonance effects that alter the HOMO-LUMO energy gap. Understanding these relationships allows researchers to predict the spectroscopic characteristics of novel diaryl ether derivatives, aiding in their identification, characterization, and the rational design of molecules with tailored optical and electronic properties for applications in drug development and materials science. While a comprehensive experimental database is yet to be consolidated, the principles outlined in this guide, supported by data from analogous compounds and computational methods, provide a strong foundation for the spectroscopic analysis of this important class of compounds.
References
- Diaryl ether derivatives as anticancer agents – a review. RSC Publishing.
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
-
UV-Vis spectra of different concentrations of 2,4-dinitrophenol and work curve of 2,4-dinitrophenol. ResearchGate. [Link]
-
UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]
-
A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
-
Mono- and Di-nitro BN-Naphthalenes. OSTI.GOV. [Link]
-
2,4-Dinitrodiphenylamine - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
-
Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. ResearchGate. [Link]
-
Identification of Mononitro and Dinitro Isomers of Diphenylmethane by GC−FT-IR and GC−MS Techniques. ResearchGate. [Link]
-
UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c) 2-nitrophenol reduction with Au@Fe-MOF-IL in the presence of NaBH4. ResearchGate. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
-
H NMR Chemical Shift as an Index of UV-Vis Absorption/Emission Maxima in Aromatic Dyes. ChemRxiv. [Link]
-
Why is the nitro group a metal director in aromatic electrophilic reactions?. Quora. [Link]
-
Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI. [Link]
-
Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. YouTube. [Link]
-
Molar extinction coefficients of solutions of some organic compounds. Indian Academy of Sciences. [Link]
-
Photobehavior of an Acidochromic Dinitrophenyl-Hydrazinylidene Derivative: A Case of Total Internal Conversion. MDPI. [Link]
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. ResearchGate. [Link]
-
Phototransformation processes of 2,4-dinitrophenol, relevant to atmospheric water droplets. IRIS-AperTO. [Link]
-
Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. Scirp.org. [Link]
-
why does the nitro group in nitrobenzene direct the incoming electrophile at meta position?Please explain in. Brainly.in. [Link]
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Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv.org. [Link]
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Directing Effect of the Nitro Group in EAS. YouTube. [Link]
-
A Structural Model of Nitro-Porphyrin Dyes based on Spectroscopy and Density Functional Theory. PMC. [Link]
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Bioassay Validation Guide: [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol as a Control
This guide details the validation of bioassays using [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (CAS 339279-20-8) as a control, specifically focusing on its application in Nitroreductase (NTR) Activity Assays and Reductive Metabolism Studies .
Given the compound's structure (a nitro-aromatic benzyl alcohol), it serves as a critical probe for enzymatic reduction processes, relevant in hypoxia imaging, prodrug activation (GDEPT), and toxicological screening of nitro-aromatics.
Executive Summary & Application Context
[4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is a specialized nitro-aromatic probe. Its primary utility lies in validating assays that measure nitroreductase (NTR) activity or cellular reductive capacity . Unlike simple nitrobenzenes, the presence of the 4-chlorophenoxy group confers increased lipophilicity and structural complexity, making it an excellent mimic for complex drug candidates or environmental contaminants (e.g., nitro-herbicides).
Core Applications:
-
Positive Control for Nitroreductase Assays: Validates the catalytic activity of bacterial (e.g., E. coli NfsA/NfsB) or mammalian (e.g., DT-diaphorase) reductases.
-
Hypoxia Selectivity Probe: Used to assess reductive metabolism under hypoxic vs. normoxic conditions in cell-based assays.
-
Analytical Reference Standard: Serves as a quality control (QC) standard for HPLC/LC-MS method validation in metabolic stability studies.
Comparative Analysis: Performance vs. Alternatives
When selecting a control for reductive assays, researchers often choose between generic substrates and structurally specific probes. The table below compares [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol against industry standards.
Table 1: Comparative Performance Metrics
| Feature | [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol | CB1954 (Tretazicar) | Nitrofurazone |
| Primary Application | Complex Reductive Metabolism / Lipophilic Probe | Canonical NTR Substrate (GDEPT) | Bacterial NTR Screening |
| Lipophilicity (LogP) | High (~3.2) (Mimics drug-like compounds) | Low (~0.3) | Low (~0.2) |
| Solubility | DMSO (High), Aqueous (Low) | Aqueous (Moderate) | Aqueous (Moderate) |
| Detection Method | HPLC-UV / LC-MS (Reduction to Amine) | Colorimetric / Fluorometric | Colorimetric (400 nm) |
| Kinetics (Km) | Low µM range (High affinity potential) | High µM range | Moderate |
| Stability | High (Solid), Moderate (Solution) | Light Sensitive | Light Sensitive |
| Cost | High (Specialty Chemical) | Moderate | Low |
Expert Insight:
Use [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol when your assay requires a control that mimics the membrane permeability and metabolic stability of lipophilic drug candidates. Use CB1954 or Nitrofurazone for simple, high-throughput aqueous enzymatic screens where permeability is not a factor.
Mechanistic Validation & Signaling Pathway
To validate this compound as a control, one must understand its biotransformation. The primary mechanism involves the stepwise reduction of the nitro group (
Pathway Visualization (Graphviz)
Caption: Step-wise enzymatic reduction of the nitro control compound to its amino metabolite, enabling detection via chromatographic shift or fluorescence change.
Experimental Protocol: Bioassay Validation
This protocol validates the compound as a Positive Control in a cell-based or enzymatic Nitroreductase assay.
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 10 mg of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (MW: 279.68 g/mol ) in 100% DMSO to create a 10 mM stock .
-
Critical Step: Vortex for 2 minutes. Ensure no particulate matter remains.
-
-
Working Solution: Dilute stock 1:100 in Assay Buffer (PBS pH 7.4 + 0.1% BSA) to achieve 100 µM .
-
Note: Keep DMSO concentration <1% in final assay to avoid solvent toxicity.
-
Phase 2: Enzymatic Assay Workflow (96-well plate)
-
Blank: Add 50 µL Assay Buffer.
-
Negative Control: Add 50 µL Enzyme + 50 µL Buffer (No Substrate).
-
Test Wells: Add 50 µL Enzyme (e.g., E. coli Nitroreductase, 1 µg/mL).
-
Substrate Addition: Add 50 µL of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (titration: 0, 10, 25, 50, 100 µM).
-
Cofactor Initiation: Add 10 µL NADPH (1 mM final).
-
Incubation: Incubate at 37°C for 30–60 minutes.
-
Termination: Stop reaction with 100 µL cold Acetonitrile (precipitates protein).
Phase 3: Validation Parameters & Acceptance Criteria
To certify the assay, the control must meet these statistical benchmarks:
| Parameter | Definition | Acceptance Criteria |
| Z-Factor | Measure of assay robustness | > 0.5 (Excellent Assay) |
| Signal-to-Background (S/B) | Ratio of Max Signal (Product) to Blank | > 5-fold |
| Linearity (R²) | Correlation of concentration vs. signal | > 0.98 over 10–100 µM |
| Intra-Assay CV% | Precision within a plate | < 10% |
| Inter-Assay CV% | Precision between runs | < 15% |
Phase 4: Detection (HPLC Method)
Since this compound is not inherently fluorescent, HPLC-UV is the gold standard for validation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic ring) and 320 nm (nitro group specific).
-
Result: The Parent (Nitro) peak will decrease, and a new Product (Amino) peak will appear at an earlier retention time (more polar).
Validation Workflow Diagram
Caption: Decision tree for validating the bioassay control, ensuring statistical rigor before routine use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10175363, [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol. Retrieved from [Link]
-
Zhang, J., et al. (2018). Nitroreductase-based fluorescent probes for hypoxic tumor imaging. Journal of Materials Chemistry B. Retrieved from [Link]
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Inglese, J., et al. (2006). Assay Guidance Manual: Quantitative Biology and Applied Statistics. NCBI Bookshelf. Retrieved from [Link]
Safety Operating Guide
Definitive Safety Protocol: Personal Protective Equipment for Handling [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol
The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect personnel from hazardous chemicals.[1][2] This document serves as a specialized component of a broader CHP, focusing on the specific risks associated with this compound.
Hazard Analysis: A Composite Risk Profile
The risk profile of [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol is inferred from its structural components. A closely related compound, (4-Chloro-3-nitrophenyl)methanol, is classified as a skin irritant (H315) and requires precautions against inhalation and skin contact.[3] We must assume our target compound shares these hazards and potentially others derived from its complete structure.
-
Aromatic Nitro Compounds: This class of chemicals is associated with systemic toxicity, particularly affecting the blood (methemoglobinemia), liver, and kidneys.[4][5] Many aromatic nitro compounds can be absorbed through the skin, making dermal contact a significant exposure route.[4] Some polynitrated aromatic compounds are also known to be explosive, though this is a lower risk for a mono-nitro compound, it warrants careful handling.[6]
-
Chlorinated Phenols: Phenol is a highly corrosive and systemically toxic chemical that can be rapidly absorbed through the skin, often causing severe burns that may not be immediately painful due to its anesthetic effect.[7][8] Chlorination can alter the toxicological properties, but the fundamental hazards of the phenol group remain a primary concern.
-
Benzyl Alcohol Moiety: Benzyl alcohol itself has low to moderate acute toxicity but can be harmful if swallowed or inhaled and is a known eye irritant.[9][10][11][12]
Given this composite profile, [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol must be treated as a Particularly Hazardous Substance (PHS) , a designation under the OSHA Laboratory Standard that includes substances with high acute toxicity, carcinogens, and reproductive toxins.[13] This mandates the implementation of stringent control measures.
Personal Protective Equipment (PPE): A Multi-Barrier System
A multi-layered PPE approach is mandatory for all work involving this compound. The selection of specific PPE is contingent on the scale and nature of the operation.
Hand Protection: The Critical Dermal Barrier
Due to the high potential for dermal absorption and irritation from the chlorophenol and nitroaromatic moieties, glove selection is critical. A single pair of thin disposable gloves is insufficient.
| PPE Category | Specification | Rationale and Source |
| Hand Protection | Double Gloving: • Inner Glove: Nitrile examination glove (min. 5 mil). • Outer Glove: Neoprene or Butyl Rubber glove. | Phenol and chlorinated solvents can rapidly penetrate standard nitrile gloves.[7][8] Neoprene and Butyl rubber offer superior resistance to phenols and a broad range of chemicals.[7][14] Double gloving provides a critical safety buffer in case the outer glove is compromised. Always consult a manufacturer's glove compatibility chart for specific breakthrough times.[15][16][17] |
Eye and Face Protection
| PPE Category | Specification | Rationale and Source |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified). | Protects against splashes and dust. Standard safety glasses do not provide an adequate seal against chemical splashes.[18] |
| Face Protection | Face shield (worn over chemical splash goggles). | Required whenever there is a significant risk of splashing, such as during solution preparation, transfers of larger quantities (>50 mL), or cleanup of spills.[18] |
Body and Respiratory Protection
| PPE Category | Specification | Rationale and Source |
| Body Protection | Chemical-resistant laboratory coat (e.g., coated polypropylene). | A standard cotton lab coat is not sufficient as it can absorb chemicals. A non-permeable or chemical-resistant coat is required to prevent skin contact.[14] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters. | Required if handling the solid powder outside of a certified chemical fume hood or if there is any risk of aerosol generation. The NIOSH Pocket Guide to Chemical Hazards provides guidance on respirator selection.[19][20][21] All handling of the solid and concentrated solutions should be performed within a fume hood to minimize inhalation exposure.[8] |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol must occur within a designated area, preferably a certified chemical fume hood.
Preparation and Weighing
-
Designate Work Area: Clearly label the work area (fume hood) where the compound will be handled.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.
-
Assemble Materials: Gather all necessary equipment, including a spill kit, before bringing the chemical into the work area.
-
Don PPE: Follow the systematic PPE donning procedure outlined in the workflow diagram below.
-
Weighing: If weighing the solid compound, perform this task within the fume hood or a containment glove box to prevent inhalation of fine particles. Use a tared container to minimize handling.
Solution Preparation and Use
-
Add Solid to Solvent: Always add the solid chemical to the solvent slowly to prevent splashing.
-
Maintain Containment: Keep all containers sealed when not in immediate use.
-
Work Practices: Use tools (spatulas, pipettes) to avoid direct contact. Do not handle containers with gloved hands that have been in contact with the chemical; use a secondary container or clean gloves.
Workflow for PPE Donning and Doffing
Properly putting on and removing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan: Cradle-to-Grave Management
Chemical waste must be managed according to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[22]
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with [4-(4-Chlorophenoxy)-3-nitrophenyl]methanol (e.g., used gloves, weigh paper, contaminated lab supplies) must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and properly labeled hazardous waste container. Due to the chlorinated and nitrated nature of the compound, this waste will likely be classified as both halogenated and toxic.[23]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
Disposal Procedure
-
Collect all waste in appropriately labeled containers at the point of generation.
-
Keep containers sealed when not actively adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste facility.[24] Do not dispose of this chemical down the drain.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.
Spill Response
Caption: Emergency Spill Response Workflow.
Personnel Exposure
| Exposure Route | Immediate First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. After initial flushing, gently wash with soap and water.[25][26] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[26] Remove contact lenses if possible. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][26] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][26] |
References
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Pocket Guide to Chemical Hazards Introduction | NIOSH . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide . LabRepCo. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . MCF Environmental Services. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Labelmaster . Labelmaster. [Link]
-
Benzyl alcohol - Wikipedia . Wikipedia. [Link]
-
NIOSH Pocket Guide to Chemical Hazards . CDC Stacks. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA . U.S. Environmental Protection Agency. [Link]
-
OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
-
Safety Data Sheet for Benzyl Alcohol . ChemSupply Australia. [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Benzyl alcohol . Carl ROTH. [Link]
-
Nitrocompounds, Aromatic . ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
The Occupational Safety & Health Administration (OSHA) Guidelines . California Health Sciences University. [Link]
-
ICSC 0833 - BENZYL ALCOHOL . International Labour Organization (ILO). [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]
-
Appendix P - Phenol First Aid Guide and PPE . University of California, Santa Barbara - Environment, Health and Safety. [Link]
-
GLOVE COMPATIBILITY CHARTS . University of California, Berkeley - Environment, Health & Safety. [Link]
-
CHEMICAL HANDLING GLOVE GUIDE . The Hong Kong University of Science and Technology - Health, Safety and Environment Office. [Link]
-
40 CFR Part 260 -- Hazardous Waste Management System: General . eCFR. [Link]
-
Ansell Chemical Resistance Glove Chart . University of California, Davis - Environment, Health and Safety. [Link]
-
for the SAFE USE of PHENOL . Cefic. [Link]
-
Section 6C: Protective Equipment . Princeton University - Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET . Aglayne Inc. [Link]
-
Safety Data Sheet: Nitrobenzene . Carl ROTH. [Link]
-
Nitrobenzene - Incident management . GOV.UK. [Link]
-
Methanol . Methanex Corporation. [Link]
-
Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Methanol: Toxicity of the solvent in a commercial product should also be considered . ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
